Teriparatide
Description
Definition as a Recombinant Human Parathyroid Hormone N-Terminal Fragment (1-34)
Teriparatide is a recombinant form of human parathyroid hormone (PTH), specifically consisting of the first 34 amino acids at the N-terminal end of the molecule. wikipedia.orgnih.govsmw.chnih.goveuropa.eu This 34-amino-acid sequence represents the biologically active region of the full 84-amino-acid human parathyroid hormone. fda.gov The chemical formula for this compound is C181H291N55O51S2, and it has a molecular weight of 4117.8 daltons. fda.gov
It is produced using recombinant DNA technology, often utilizing a modified strain of E. coli or Pseudomonas fluorescens. europa.eufda.gov this compound acetate (B1210297) hydrate (B1144303) is the acetate salt form of this polypeptide. nih.govmedsafe.govt.nz The biological actions of this compound are mediated through its binding to specific high-affinity cell-surface receptors, known as PTH type 1 receptors (PTH1R), with the same affinity as the endogenous PTH. wikipedia.orgnih.govfda.govdrugbank.compharmgkb.org
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C181H291N55O51S2 | fda.gov |
| Molecular Weight | 4117.8 daltons | fda.gov |
| Amino Acid Sequence | SVSEIQLMHNLGKHLNSMERVEWLRKKLQDVHNF | drugbank.com |
Historical Evolution of this compound Research and Development
The journey of this compound from a research concept to a therapeutic agent has been a multi-decade process. Early preclinical studies laid the groundwork by demonstrating that intermittent administration of PTH could act as an anabolic agent, stimulating osteoblasts and bone remodeling. nih.gov One of the first human studies reporting this effect was in 1980 by Reeve et al., where daily subcutaneous injections of a PTH fragment in a small group of patients led to significant increases in trabecular bone volume. oup.com
The seminal Fracture Prevention Trial, which began in the late 1990s, was a pivotal moment for this compound. nih.gov This large-scale study was designed to assess the efficacy of this compound in reducing fracture risk in postmenopausal women with osteoporosis. nih.govccjm.org However, the trial was halted early, after a median of 19-21 months, due to findings from a concurrent toxicology study in Fischer rats that showed an increased incidence of osteosarcoma at high doses. nih.govnih.govemjreviews.com
Despite the early termination, the data from the Fracture Prevention Trial demonstrated significant reductions in both vertebral and nonvertebral fractures in the this compound-treated groups compared to placebo. nih.gov This evidence of efficacy, coupled with a risk management strategy, led to its approval by the U.S. Food and Drug Administration (FDA) in November 2002 and by the European Medicines Agency (EMA) in 2003. drugbank.comemjreviews.com Initially, a black box warning regarding the potential risk of osteosarcoma and a two-year lifetime treatment limitation were included in the U.S. prescribing information. ccjm.orgemjreviews.com
Subsequent post-marketing surveillance and numerous observational studies over the following years did not find an increased risk of osteosarcoma in humans. nih.gov This extensive body of real-world evidence ultimately led to the removal of the black box warning by the FDA in 2020. ccjm.orgemjreviews.com
Conceptual Framework of this compound as an Osteoanabolic Agent in Bone Metabolism Research
This compound is classified as an osteoanabolic agent, meaning it primarily works by stimulating the formation of new bone tissue. smw.cheuropa.eunih.govemjreviews.com This mechanism distinguishes it from antiresorptive agents, which function by inhibiting bone breakdown. nih.govemjreviews.com The anabolic effect of this compound is dependent on the pattern of systemic exposure. nih.goveuropa.eufda.gov
While continuous high levels of endogenous PTH (as seen in hyperparathyroidism) can lead to bone resorption, intermittent administration of this compound preferentially stimulates osteoblastic (bone-forming) activity over osteoclastic (bone-resorbing) activity. wikipedia.orgnih.govdrugbank.combachem.com This intermittent exposure leads to a net effect of new bone formation on both trabecular and cortical bone surfaces. wikipedia.orgfda.govdrugbank.com
The mechanism of action at the cellular level involves the binding of this compound to PTH1 receptors on osteoblasts. drugbank.compharmgkb.orgpatsnap.com This binding activates intracellular signaling pathways, including the protein kinase A (PKA) and protein kinase C (PKC) pathways. drugbank.compharmgkb.orgpatsnap.com These signaling cascades lead to several downstream effects that promote bone formation:
Increased Osteoblast Activity and Number: this compound stimulates the function of existing osteoblasts and promotes the differentiation of pre-osteoblasts into mature bone-forming cells. pharmgkb.orgpatsnap.com It also appears to reduce osteoblast apoptosis (programmed cell death). pharmgkb.org
Stimulation of Bone Formation Markers: Research has shown that this compound administration leads to a rapid increase in biochemical markers of bone formation, such as procollagen (B1174764) I N-terminal propeptide (PINP) and osteocalcin. drugbank.compharmgkb.org
"Anabolic Window": The concept of an "anabolic window" has emerged from research, describing the period where this compound's stimulation of bone formation precedes the stimulation of bone resorption. smw.ch This initial phase is when the anabolic effects are maximal.
In research settings, the anabolic properties of this compound have been shown to not only increase bone mineral density (BMD) but also to improve the microarchitecture of the skeleton, leading to enhanced bone strength. smw.chnih.govoup.com Studies have demonstrated increases in trabecular thickness and improved connectivity, as well as increased cortical thickness. oup.com
| Study Focus | Key Finding | Source |
|---|---|---|
| Postmenopausal Women with Osteoporosis | Significantly reduced risk of vertebral and nonvertebral fractures. | nih.govnih.gov |
| Men with Osteoporosis | Increased bone mineral density in the spine and femoral neck. | nih.gov |
| Glucocorticoid-Induced Osteoporosis | Greater increase in BMD and lower incidence of vertebral fractures compared to alendronate. | smw.chscielo.br |
| Bone Microarchitecture | Improved trabecular microarchitecture and increased bone mass and strength in monkey studies. | nih.govfda.gov |
Structure
2D Structure
Properties
Key on ui mechanism of action |
Parathyroid hormone (PTH) is an endogenous hormone that regulates calcium and phosphate metabolism in bone and kidney. It regulates bone metabolism, renal tubular reabsorption of calcium and phosphate, and intestinal calcium absorption. It mediates its physiological actions by binding to the PTH receptors. Excess PTH - such as in certain disease states like hyperparathyroidism - can cause increased osteoclast activity and accelerated bone resorption. Interestingly, the effects of PTH depend on the dose and pattern of exposure of PTH to the bone. Continuous exposure to PTH promotes bone resorption, whereas intermittent exposure to low-dose PTH can induce bone formation more favourably than bone resorption. Similarly, teriparatide's skeletal effects depend upon the systemic exposure pattern. Once-daily administration of teriparatide stimulates new bone formation on trabecular and cortical (periosteal and/or endosteal) bone surfaces by preferential stimulation of osteoblastic activity over osteoclastic activity. Teriparatide mediates its osteoanabolic actions by binding to the N-terminal moiety to PTH type 1 receptors (PTH type 1R), which are G-protein coupled receptors expressed on various cells, including osteoblasts, osteocytes, and renal tubular cells. Binding of teriparatide to PTH receptors on osteoblasts activates the downstream PKA- and PKC-dependent signaling pathways that promotes anabolic effects on bone. For example, teriparatide increases expression of pro-osteoclastogenic cytokines like receptor activator of nuclear factor kappa-B ligand (RANKL) and macrophage colony-stimulating factor. It also upregulates transcriptional expression of pro-osteoblastogenic growth factors like insulin-like growth factor 1 (IGF1) and fibroblast growth factor 2 (FGF2). Teriparatide also downregulates the synthesis of sclerostin, which is a negative regulator of bone formation. It also promotes the differentiation of osteoblasts. The skeletal effects of teriparatide depend upon the pattern of systemic exposure. Once-daily administration of teriparatide stimulates new bone formation on trabecular and cortical (periosteal and/or endosteal) bone surfaces by preferential stimulation of osteoblastic activity over osteoclastic activity. In monkey studies, teriparatide improved trabecular microarchitecture and increased bone mass and strength by stimulating new bone formation in both cancellous and cortical bone. In humans, the anabolic effects of teriparatide are manifest as an increase in skeletal mass, an increase in markers of bone formation and resorption, and an increase in bone strength. By contrast, continuous excess of endogenous PTH, as occurs in hyperparathyroidism, may be detrimental to the skeleton because bone resorption may be stimulated more than bone formation. Endogenous 84-amino-acid parathyroid hormone (PTH) is the primary regulator of calcium and phosphate metabolism in bone and kidney. Physiological actions of PTH include regulation of bone metabolism, renal tubular reabsorption of calcium and phosphate, and intestinal calcium absorption. The biological actions of PTH and teriparatide are mediated through binding to specific high-affinity cell-surface receptors. Teriparatide and the 34 N-terminal amino acids of PTH bind to these receptors with the same affinity and have the same physiological actions on bone and kidney. Teriparatide is not expected to accumulate in bone or other tissues. |
|---|---|
CAS No. |
52232-67-4 |
Molecular Formula |
C181H291N55O51S2 |
Molecular Weight |
4118 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C181H291N55O51S2/c1-21-96(18)146(236-160(267)114(48-53-141(250)251)212-174(281)132(84-239)232-177(284)143(93(12)13)233-147(254)103(185)82-237)178(285)216-111(45-50-134(187)241)155(262)219-119(65-90(6)7)163(270)213-116(55-62-289-20)158(265)224-124(71-100-79-196-86-203-100)167(274)226-126(73-135(188)242)169(276)217-117(63-88(2)3)148(255)201-81-138(245)205-105(39-27-30-56-182)149(256)223-123(70-99-78-195-85-202-99)166(273)221-121(67-92(10)11)164(271)225-128(75-137(190)244)171(278)231-131(83-238)173(280)214-115(54-61-288-19)157(264)210-112(46-51-139(246)247)153(260)208-109(43-34-60-199-181(193)194)159(266)234-144(94(14)15)175(282)215-113(47-52-140(248)249)156(263)222-122(69-98-77-200-104-38-26-25-37-102(98)104)165(272)220-120(66-91(8)9)161(268)209-108(42-33-59-198-180(191)192)151(258)206-106(40-28-31-57-183)150(257)207-107(41-29-32-58-184)152(259)218-118(64-89(4)5)162(269)211-110(44-49-133(186)240)154(261)228-129(76-142(252)253)172(279)235-145(95(16)17)176(283)229-125(72-101-80-197-87-204-101)168(275)227-127(74-136(189)243)170(277)230-130(179(286)287)68-97-35-23-22-24-36-97/h22-26,35-38,77-80,85-96,103,105-132,143-146,200,237-239H,21,27-34,39-76,81-84,182-185H2,1-20H3,(H2,186,240)(H2,187,241)(H2,188,242)(H2,189,243)(H2,190,244)(H,195,202)(H,196,203)(H,197,204)(H,201,255)(H,205,245)(H,206,258)(H,207,257)(H,208,260)(H,209,268)(H,210,264)(H,211,269)(H,212,281)(H,213,270)(H,214,280)(H,215,282)(H,216,285)(H,217,276)(H,218,259)(H,219,262)(H,220,272)(H,221,273)(H,222,263)(H,223,256)(H,224,265)(H,225,271)(H,226,274)(H,227,275)(H,228,261)(H,229,283)(H,230,277)(H,231,278)(H,232,284)(H,233,254)(H,234,266)(H,235,279)(H,236,267)(H,246,247)(H,248,249)(H,250,251)(H,252,253)(H,286,287)(H4,191,192,198)(H4,193,194,199)/t96-,103-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,143-,144-,145-,146-/m0/s1 |
InChI Key |
OGBMKVWORPGQRR-UMXFMPSGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N |
Other CAS No. |
52232-67-4 |
Pictograms |
Irritant; Health Hazard |
Related CAS |
99294-94-7 (acetate) |
sequence |
SVSEIQLMHNLGKHLNSMERVEWLRKKLQDVHNF |
Synonyms |
Forteo; hPTH (1-34); Human Parathyroid Hormone (1-34); Parathar; Teriparatide; Teriparatide Acetate |
Origin of Product |
United States |
Synthesis and Manufacturing Methodologies of Teriparatide Acetate Hydrate
Recombinant DNA Technology Approaches
Recombinant DNA technology is a cornerstone of modern biopharmaceutical manufacturing, enabling the production of therapeutic proteins like teriparatide in controlled biological systems. drugpatentwatch.com This method involves inserting the gene sequence for this compound into a host organism, which then expresses the desired peptide. cinnagen.comosteotide.com
Utilizing Microbial Expression Systems (e.g., Escherichia coli, Pseudomonas fluorescens)
Escherichia coli (E. coli) has been a widely used host for recombinant this compound production. cinnagen.comosteotide.comeuropa.eu The originator product, Forteo®, is manufactured using a genetically modified strain of E. coli. drugpatentwatch.comeuropa.eu The process involves inserting the this compound gene into a plasmid vector, which is then introduced into the E. coli host. europa.euacs.org The bacteria are cultured in large-scale fermenters, and expression of the peptide is induced. nih.govsemanticscholar.org
However, direct expression of a small peptide like this compound in E. coli can lead to rapid degradation by cellular proteases. nih.gov To overcome this, a common strategy is to express this compound as a fusion protein. nih.govresearchgate.net This involves linking the this compound sequence to a larger, more stable protein, such as thioredoxin or a fragment of β-galactosidase. nih.govsemanticscholar.orgresearchgate.net This fusion protein protects this compound from degradation and can aid in solubility and purification. nih.govresearchgate.net After expression, the fusion protein is isolated, and the this compound is cleaved from its fusion partner using a specific enzyme, such as enterokinase. nih.govmazums.ac.ir A significant challenge with E. coli expression is the formation of insoluble inclusion bodies, which requires additional steps of denaturation and refolding to obtain the biologically active peptide. acs.org
Pseudomonas fluorescens has emerged as an alternative and robust microbial expression system for producing this compound and other recombinant proteins. drugpatentwatch.comfda.govprimrosebio.com This platform is known for its high volumetric productivity and the ability to grow in simple, chemically defined media. drugpatentwatch.comprimrosebio.com Unlike E. coli, P. fluorescens does not typically produce acetate (B1210297) as a metabolic byproduct during fermentation, which can be advantageous for process control. researchgate.net A biosimilar version of this compound is manufactured using a strain of P. fluorescens modified by recombinant DNA technology. fda.govfda.gov The Pfenex Expression Technology® platform, based on P. fluorescens, has been successfully used for the production of approved therapeutic proteins, including a this compound biosimilar. primrosebio.comresearchgate.net
| Feature | Escherichia coli | Pseudomonas fluorescens |
| Common Use | Widely used for recombinant protein production, including the originator this compound. drugpatentwatch.comeuropa.eu | Used for producing biosimilars and other therapeutic proteins. drugpatentwatch.comfda.govprimrosebio.com |
| Expression Strategy | Often expressed as a fusion protein to prevent degradation and aid purification. nih.govresearchgate.net | Capable of high-yield expression. drugpatentwatch.comprimrosebio.com |
| Challenges | Formation of inclusion bodies requiring denaturation and refolding steps. acs.org | Requires checks for glycosylation, although generally produces non-glycosylated proteins. drugpatentwatch.comresearchgate.net |
| Metabolic Byproducts | Can produce acetate during fermentation. researchgate.net | Does not produce acetate. researchgate.net |
| Example Product | Forteo® drugpatentwatch.comeuropa.eu | Bonsity®, a this compound biosimilar. primrosebio.comfda.gov |
Process Development and Optimization in Recombinant Production
The development of a robust and efficient manufacturing process is critical for the consistent production of high-quality recombinant this compound. This involves optimizing several key stages of the production process. researchgate.net
The process begins with the construction of the expression vector, where the gene for this compound (often as a fusion protein) is placed under the control of a strong, inducible promoter, such as the T7 promoter. nih.govsemanticscholar.orggoogle.com The choice of fusion partner is a critical design element, with proteins like thioredoxin being used to enhance the solubility of the expressed protein. researchgate.netmazums.ac.ir
Fermentation conditions are meticulously optimized to maximize the yield of the target protein. This includes factors such as the composition of the growth medium, temperature, pH, and the timing and concentration of the inducing agent (e.g., Isopropyl β-D-1-thiogalactopyranoside or IPTG). acs.orgnih.govsemanticscholar.org High-cell-density fermentation techniques are often employed to increase volumetric productivity. researchgate.net
Downstream processing involves the purification of this compound from the host cell proteins and other contaminants. When this compound is expressed as inclusion bodies, the initial step is cell lysis, followed by the solubilization of the inclusion bodies using chaotropic agents. acs.org A crucial and challenging step is the refolding of the denatured peptide into its correct three-dimensional, biologically active conformation. acs.org This is often achieved through methods like size-exclusion chromatography. acs.org
The final purification steps typically involve a series of chromatography techniques, such as ion-exchange chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC), to achieve a high degree of purity. google.com If a fusion protein strategy is used, an enzymatic cleavage step is required to release the this compound peptide, followed by further purification to remove the fusion tag and the cleavage enzyme. nih.govmazums.ac.ir
Chemical Synthesis Pathways
Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), offers an alternative route to this compound production that bypasses the complexities of biological systems. nih.govbachem.com
Solid-Phase Peptide Synthesis Techniques for this compound
Solid-phase peptide synthesis (SPPS) is a well-established and powerful technique for the chemical construction of peptides. nih.govbachem.com In this method, the peptide chain is assembled sequentially while one end is anchored to an insoluble solid support, or resin. walshmedicalmedia.com The synthesis starts from the C-terminal amino acid, which is attached to the resin. walshmedicalmedia.com The synthesis cycle involves the deprotection of the N-terminal amino group, followed by the coupling of the next protected amino acid. This cycle is repeated until the full 34-amino-acid sequence of this compound is assembled. nih.gov
A common chemistry used in SPPS is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, where the N-terminal amino group is temporarily protected by the Fmoc group, which is removed under mild basic conditions. google.com Side-chain functional groups of the amino acids are protected with more stable protecting groups (e.g., t-Bu, Trt, Boc, Pbf) to prevent unwanted side reactions during synthesis. google.com
To improve efficiency and purity, especially for a long peptide like this compound, a fragment condensation approach can be used. google.com In this strategy, the full peptide sequence is divided into smaller fragments (e.g., three fragments of [1-12], [13-22], and [23-34]) which are synthesized and purified separately. google.com These purified fragments are then coupled together on the solid support or in solution to form the final this compound sequence. google.com This method can lead to higher yields and easier purification of the final product compared to a stepwise synthesis of the entire 34-amino-acid chain. google.com
After the complete peptide chain is synthesized, it is cleaved from the resin support, and all the side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). The resulting crude peptide is then purified, often using preparative RP-HPLC, to obtain highly pure this compound. google.com
Synthetic Origin and Counterion Considerations (e.g., acetate)
This compound produced by chemical synthesis is of synthetic origin, meaning it is not derived from a biological source. geneesmiddeleninformatiebank.nl This is a key distinction from the recombinant product. The final step in the manufacturing process often involves a salification step to form a stable salt of the peptide. google.com
This compound is formulated as this compound acetate hydrate (B1144303). geneesmiddeleninformatiebank.nlmedchemexpress.com The acetate counterion is introduced during the final purification or formulation stages. fda.govgoogle.com For instance, the purified this compound free base can be dissolved in a dilute acetic acid solution, and the pH is adjusted before lyophilization to yield the stable acetate salt powder. The presence of the acetate counterion is a characteristic of both synthetic and some recombinant this compound products and is important for the stability and formulation of the final drug product. fda.govwalshmedicalmedia.comgeneesmiddeleninformatiebank.nl The finished product is typically a solution containing this compound, glacial acetic acid, sodium acetate, mannitol (B672), and metacresol as a preservative. fda.govwalshmedicalmedia.com
Comparative Analysis of Synthesis Methods and Their Impact on Product Characteristics
Both recombinant DNA technology and chemical synthesis can produce this compound with an identical amino acid sequence. sante.fr However, the manufacturing processes are fundamentally different, leading to distinct impurity profiles and considerations for product characterization. nih.govsante.fr
Recombinant production, while cost-effective for large-scale manufacturing, can introduce process-related impurities derived from the host organism, such as host cell proteins, DNA, and RNA fragments. nih.gov Although purification processes are designed to remove these, their potential presence requires rigorous testing. The recombinant product is also subject to biological variations, such as post-translational modifications, though this compound itself is not glycosylated. sante.frcinnagen.com
Chemical synthesis, specifically SPPS, generally results in a "cleaner" crude product that is free from biological contaminants like enzymes or DNA. nih.gov The main impurities in synthetic this compound are process-related, such as deletion sequences (peptides missing one or more amino acids), truncated sequences, or peptides with incompletely removed protecting groups. These are typically removed during the final HPLC purification steps. nih.gov
From a regulatory perspective, this compound produced by recombinant DNA technology is classified as a biologic, while the synthetic version can be considered a generic drug, provided it demonstrates structural and biological similarity to the reference product. nih.govwalshmedicalmedia.com Extensive comparative studies, including techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, have been used to demonstrate the structural sameness between synthetic and recombinant this compound, showing that they adopt identical conformations. nih.govresearchgate.netsante.fr These studies confirm that despite the different manufacturing routes, the final active pharmaceutical ingredient can be identical in terms of primary, secondary, and tertiary structure. researchgate.net
| Characteristic | Recombinant DNA Technology | Chemical Synthesis (SPPS) |
| Origin | Biological (e.g., E. coli, P. fluorescens). cinnagen.comosteotide.com | Synthetic. geneesmiddeleninformatiebank.nl |
| Typical Impurities | Host cell proteins, DNA, RNA, endotoxins. nih.gov | Deletion sequences, truncated peptides, residual protecting groups. nih.gov |
| Key Process Steps | Fermentation, cell lysis, inclusion body solubilization, refolding, enzymatic cleavage (if fusion protein), chromatography. acs.orgnih.govgoogle.com | Sequential amino acid coupling, fragment condensation, cleavage from resin, deprotection, chromatography. google.comgoogle.com |
| Advantages | Potentially more cost-effective for very large scale production. | Higher purity of crude product, free from biological contaminants. nih.gov |
| Disadvantages | Complex downstream processing, potential for biological impurities, refolding challenges. nih.govacs.org | Can be costly due to raw materials and reagents, potential for synthesis-related peptide impurities. researchgate.netgoogle.com |
| Regulatory Classification | Biologic/Biosimilar. nih.goveuropa.eu | Generic Drug (if equivalence is demonstrated). nih.gov |
Principles of Good Manufacturing Practices (GMP) in Active Pharmaceutical Ingredient (API) Production
Good Manufacturing Practice (GMP) constitutes a critical regulatory framework that ensures Active Pharmaceutical Ingredients (APIs), such as this compound Acetate Hydrate, are consistently produced and controlled according to stringent quality standards. pharmuni.comkhawahishlifesciences.com These guidelines are essential for safeguarding the integrity, efficacy, and safety of pharmaceutical components before they are formulated into final drug products. khawahishlifesciences.com The primary global standard for GMP compliance in API production is the ICH Q7 guideline, developed by the International Council for Harmonisation (ICH). pharmuni.comeuropa.eu Adherence to GMP is mandated by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the World Health Organization (WHO), and is a prerequisite for gaining and maintaining market access. pharmuni.comkhawahishlifesciences.com
The core objective of GMP is to minimize risks inherent in pharmaceutical production that cannot be eliminated through testing the final product, such as contamination, cross-contamination, and quality failures. khawahishlifesciences.com This is achieved through a holistically managed system that oversees the entire manufacturing process, from the receipt of materials to the distribution of the final API. europa.euwho.int The stringency of GMP application is designed to increase progressively throughout the manufacturing process, starting from the early API steps and intensifying through to the final purification and packaging stages. europa.eu
Key principles of GMP for API production are outlined below:
Quality Management System (QMS): Manufacturers must establish and implement an effective QMS that involves the active participation of management and all manufacturing personnel. europa.eu This system encompasses organizational structure, procedures, processes, and resources to ensure the API meets its intended specifications for quality and purity. pharmuni.comeuropa.eu A fundamental aspect of the QMS is the establishment of a quality unit(s) that is independent of production and fulfills both quality assurance (QA) and quality control (QC) responsibilities. europa.eu
Personnel: All staff involved in API manufacturing must be adequately trained in GMP principles and their specific job functions. pharmuni.com This ensures they have the expertise to perform their roles competently and hygienically.
Buildings and Facilities: The design, construction, and maintenance of facilities are critical. pharmuni.com This includes having controlled cleanroom environments, proper ventilation, and appropriate utilities to prevent contamination and ensure the integrity of the product. pharmuni.comintavispeptides.com
Process Equipment: Equipment must be designed, constructed, calibrated, and maintained to be suitable for its intended use. genscript.com Regular cleaning and validation are necessary to prevent cross-contamination and ensure consistent performance. genscript.com
Documentation and Record-Keeping: Comprehensive documentation is a cornerstone of GMP. pharmuni.com This includes maintaining detailed records such as standard operating procedures (SOPs), batch production records, and laboratory control records. europa.eu All quality-related activities must be recorded at the time they are performed, and any deviation from established procedures must be documented and explained. europa.eu
Materials Management: There must be stringent controls over all materials used in production, including the receipt, quarantine, sampling, testing, and storage of raw materials, intermediates, and packaging materials. europa.eu
Production and In-Process Controls (IPCs): Manufacturing operations must follow predefined procedures. europa.eu IPCs are crucial for monitoring and, if necessary, adjusting the process to ensure the intermediate or API conforms to its specifications. bachem.com
Change Control: A formal system for managing any modifications to the manufacturing process, materials, or equipment must be in place to prevent unintended consequences on product quality. pharmuni.com
Compliance with these principles ensures batch-to-batch uniformity, reduces variability, and ultimately guarantees the safety and efficacy of the API. pharmuni.com
Control and Characterization of Starting Materials and Intermediates
The control and characterization of starting materials and intermediates are foundational to the successful synthesis of a high-quality peptide API like this compound Acetate Hydrate. The quality of the final drug substance is directly dependent on the quality of the materials incorporated during its manufacture. wiley.com
In synthetic peptide manufacturing, "starting materials" are defined as the raw materials, intermediates, or APIs that are incorporated as significant structural fragments into the final API structure. pharmtech.com For this compound, these are typically protected amino acid derivatives or, in some strategies, larger peptide fragments. pharmtech.comacs.org The control strategy for the entire manufacturing process is built upon a thorough characterization of these materials and the intermediates formed during synthesis. polypeptide.com
Control of Starting Materials:
Regulatory agencies expect strict control over impurities that may be present in starting materials, as these can be carried through the synthesis and impact the final API's impurity profile. pharmtech.com For amino acid derivatives used in peptide synthesis, several typical impurities may be present, including:
Enantiomeric (D-isomer) and diastereomeric impurities europa.eu
Partially unprotected amino acids europa.eu
Dipeptides europa.eu
Other impurities such as residual solvents, water content, and elemental impurities europa.eu
Given that these impurities can react similarly to the parent compound during coupling steps, they can accumulate in the final drug substance. europa.eu Therefore, a risk assessment is necessary to establish a control strategy, which determines the purity requirements for the raw materials to ensure the quality of the final API. pharmtech.com The enantiomeric purity of the final this compound product is ensured through adequate controls of the starting materials. geneesmiddeleninformatiebank.nl
Characterization of Intermediates:
Throughout the synthesis of this compound, intermediates are formed as amino acids are sequentially coupled. It is critical to monitor these stages using in-process controls (IPCs) to confirm reaction completion and characterize the purity of the intermediate product before proceeding to the next step. bachem.com While analyzing molecules attached to a solid-phase support presents challenges, techniques such as a "test cleavage" of a small portion of the resin can be used for indirect analysis. acs.org For solution-phase synthesis or purified fragments, a range of analytical techniques can be directly applied. acs.org
Comprehensive characterization is required to ensure the unequivocal identity, purity, and structure of the peptide at various stages. polypeptide.com A combination of orthogonal analytical techniques is employed for the thorough characterization of starting materials and intermediates. polypeptide.compolypeptide.com
The following table summarizes key analytical techniques used for this purpose:
| Analytical Technique | Purpose in Characterization |
| High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC) | The most universally used method for determining the purity of peptides and detecting impurities such as deletion sequences, enantiomers, or products of deamidation. polypeptide.comijsra.netresearchgate.net A stability-indicating HPLC method is essential. polypeptide.com |
| Mass Spectrometry (MS) | Considered a gold-standard technique for providing precise molecular weight determination and confirming the amino acid sequence (typically via tandem MS/MS). polypeptide.comresolvemass.ca It is crucial for identifying the primary structure and modifications. ijsra.netresolvemass.ca |
| Amino Acid Analysis (AAA) | Involves the hydrolysis of the peptide into its constituent amino acids, which are then separated and quantified. polypeptide.com This technique confirms the amino acid composition and can be used to determine the peptide content (assay). polypeptide.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the peptide's structure, including conformation and the integrity of individual amino acids within the sequence. ijsra.netresearchgate.net |
| Circular Dichroism (CD) Spectroscopy | Used to analyze the secondary structure (e.g., helicity) of the peptide, which is important for its biological function. ijsra.netnih.gov |
| Capillary Electrophoresis (CE) | Offers detailed separation of charged components, allowing for the identification of small structural changes and impurities. ijsra.net |
A robust control strategy, built upon process characterization and validated analytical methods, ensures that impurities introduced with starting materials or generated during synthesis are effectively controlled to guarantee the quality and consistency of the final this compound Acetate Hydrate API. polypeptide.com
Structural Elucidation and Advanced Characterization Techniques
Primary Structure Confirmation Methodologies
The primary structure, or amino acid sequence, of teriparatide is fundamental to its biological activity. Several techniques are employed to confirm this sequence with high fidelity.
Amino Acid Analysis and Sequencing
Amino acid analysis is a foundational technique used to determine the amino acid composition of this compound. nih.gov This method involves hydrolyzing the peptide into its constituent amino acids, which are then separated, identified, and quantified. Furthermore, peptide mapping and N-terminal sequencing are utilized to verify the precise order of the 34 amino acids in the polypeptide chain. nih.goveuropa.eu This comprehensive approach ensures that the synthetic or recombinant this compound possesses the identical primary sequence to the active fragment of endogenous human parathyroid hormone. wikipedia.orgnih.gov
The theoretical amino acid sequence of this compound is: Ser-Val-Ser-Glu-Ile-Gln-Leu-Met-His-Asn-Leu-Gly-Lys-His-Leu-Asn-Ser-Met-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val-His-Asn-Phe.
Mass Spectrometry (e.g., Electrospray Ionization-Mass Spectrometry (ESI-MS), Gas Chromatography-Mass Spectrometry (GC-MS))
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and primary structure of this compound. Electrospray Ionization-Mass Spectrometry (ESI-MS), often coupled with high-resolution mass spectrometry (HRMS), is particularly well-suited for large molecules like peptides. nih.gov It allows for the precise determination of the intact molecular mass, which for this compound is approximately 4117.8 Daltons. europa.eu
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful extension of this technique. nih.govnih.gov In this method, the peptide is first enzymatically digested into smaller fragments. nih.gov These fragments are then separated by liquid chromatography and analyzed by tandem mass spectrometry, which provides sequence information for each fragment. This "peptide mapping" approach provides full coverage of the amino acid sequence and can detect any potential modifications. nih.gov LC-HRMS methods have demonstrated high sensitivity and specificity for this compound analysis, with limits of detection (LOD) as low as 15 pg/mL in human plasma. nih.govcomplexgenerics.orgwaters.com
Higher-Order Structure and Conformational Analysis
The biological function of a peptide is not solely determined by its primary structure but also by its three-dimensional conformation, known as its higher-order structure (HOS). A suite of spectroscopic and spectrometric techniques is used to characterize the secondary and tertiary structures of this compound.
Spectroscopic Techniques (e.g., Circular Dichroism (CD) Spectroscopy, Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, UV Spectroscopy)
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a primary method for investigating the secondary structure of peptides in solution. nih.govnih.gov The far-UV CD spectrum of this compound reveals information about its α-helical, β-sheet, and random coil content. researchgate.net In aqueous solutions, this compound exists predominantly in a disordered state. mdpi.comnih.gov However, in the presence of membrane-mimicking solvents like trifluoroethanol (TFE), it adopts a more α-helical conformation, which is believed to be important for receptor binding. mdpi.comnih.govrsc.org Studies have shown that the α-helix ratio of this compound can increase significantly in a TFE-containing buffer. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides complementary information about the secondary structure of this compound by analyzing the vibrational frequencies of the peptide backbone, particularly the amide I band (1600-1700 cm⁻¹). nih.govnih.govresearchgate.net This technique can be used to confirm the presence of α-helical and other secondary structural elements and to detect any structural changes that may occur due to formulation or storage conditions. nih.govoup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional (2D) NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution. nih.govnih.gov Techniques like Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are used to assign all the proton resonances and to identify through-bond and through-space connectivities between amino acid residues. nih.govnih.gov These data are then used to calculate a family of structures that represent the conformational ensemble of this compound in solution. nih.gov NMR studies have revealed that this compound possesses two helical regions connected by a turn, forming a globular C-terminal domain. nih.gov
UV Spectroscopy: UV spectroscopy is a simpler technique that can provide qualitative information about the conformation of this compound. nih.gov Changes in the UV absorption spectrum can indicate alterations in the tertiary structure and the local environment of aromatic amino acid residues like tryptophan and tyrosine. nih.gov
Ion Mobility-Mass Spectrometry (IM-MS) for Shape and Size Characterization
Ion Mobility-Mass Spectrometry (IM-MS) is an advanced technique that provides information about the size, shape, and charge of ions in the gas phase. nih.gov In IM-MS, ions are separated based on their mobility through a gas-filled chamber under the influence of an electric field. nih.govresearchgate.net This allows for the determination of the ion's collision cross-section (CCS), which is a measure of its three-dimensional shape. nih.gov IM-MS is particularly useful for comparing the higher-order structure of different this compound formulations and for detecting the presence of different conformers or aggregates. nih.gov
Purity and Impurity Profiling by Chromatographic Methods (e.g., High-Performance Liquid Chromatography (HPLC))
Ensuring the purity of this compound acetate (B1210297) hydrate (B1144303) is critical for its quality and efficacy. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for purity assessment and impurity profiling.
Reversed-phase HPLC (RP-HPLC) is widely used to separate this compound from related impurities, such as degradation products or process-related variants. nih.govoup.com These methods typically use a C18 column and a gradient elution with a mixture of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA). Size-exclusion HPLC (SE-HPLC) is employed to detect and quantify aggregates and oligomers. nih.gov
The development of robust HPLC methods is crucial for quality control, allowing for the quantification of this compound and the detection of impurities with high sensitivity and resolution. complexgenerics.orguspnf.com Impurities that have been identified in this compound products include oxidative degradation products and aspartimide impurities. complexgenerics.orggoogle.com The limits of detection and quantification for impurities are often in the range of 0.02% to 0.05% of the main component. complexgenerics.org
Table of Analytical Techniques for this compound Acetate Hydrate Characterization
| Analytical Technique | Information Obtained | Key Findings/Applications |
| Amino Acid Analysis | Confirms the amino acid composition of the peptide. nih.gov | Verifies the correct ratio of constituent amino acids. |
| Peptide Mapping/Sequencing | Determines the precise amino acid sequence. nih.govsigmaaldrich.com | Confirms the primary structure and identity of this compound. nih.gov |
| ESI-MS / LC-MS/MS | Measures the intact molecular mass and provides sequence information. nih.govnih.gov | Confirms molecular weight of ~4117.8 Da and identifies post-translational modifications. europa.eunih.gov |
| Circular Dichroism (CD) | Characterizes the secondary structure (α-helix, β-sheet, random coil). nih.govnih.govresearchgate.net | Shows a predominantly disordered structure in aqueous solution, with increased α-helicity in membrane-mimicking environments. mdpi.comnih.gov |
| FTIR Spectroscopy | Provides information on secondary structure through vibrational modes. nih.govnih.govresearchgate.net | Complements CD data and assesses structural integrity. nih.gov |
| NMR Spectroscopy | Determines the three-dimensional structure in solution at atomic resolution. nih.govnih.gov | Reveals two helical domains and a globular C-terminal structure. nih.gov |
| UV Spectroscopy | Provides qualitative information on tertiary structure and conformation. nih.gov | Detects changes in the local environment of aromatic residues. nih.gov |
| Ion Mobility-MS (IM-MS) | Measures the size, shape, and charge of ions in the gas phase (Collision Cross-Section). nih.govresearchgate.net | Compares higher-order structures and detects different conformers. nih.gov |
| HPLC (RP-HPLC, SE-HPLC) | Assesses purity, quantifies the active ingredient, and profiles impurities. nih.govuspnf.comuspnf.com | Detects and quantifies process-related impurities, degradation products, and aggregates with high sensitivity. nih.govcomplexgenerics.org |
Amorphous Solid State Characterization of this compound Acetate Hydrate
This compound acetate hydrate is recognized as an amorphous white to off-white powder. geneesmiddeleninformatiebank.nl The characterization of its solid-state is crucial, as the amorphous form is integral to the product's formulation and stability. Unlike a crystalline structure, an amorphous solid lacks a long-range ordered molecular structure. This physical state can influence properties such as solubility and dissolution rate.
Techniques like X-ray diffraction (XRD) are employed to confirm the amorphous nature of the active pharmaceutical ingredient (API) within its formulation. researchgate.net Studies have verified the amorphous state of this compound in its final dosage form. researchgate.net Maintaining this amorphous state during the product's shelf-life is critical for its therapeutic efficacy. The crystallization of amorphous components, potentially induced by factors like residual moisture, can lead to changes in the drug's structure, aggregation, and a subsequent loss of biological activity. oup.com During the manufacturing process, particularly the drying phase, the transition from a liquid solution to a solid state is a critical step where the amorphous structure is established. oup.com The stability of this amorphous solid is often enhanced by the use of excipients which help prevent crystallization. oup.com
Bioidentity and Relative Potency Assessment
The bioidentity and relative potency of this compound are critical quality attributes assessed to ensure its biological activity and to establish similarity between a biosimilar or generic product and its reference medicinal product. nih.gov
Bioidentity confirmation involves orthogonal testing methods. Regulatory bodies accept techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for identity confirmation against a reference standard, which is further supported by a quantitative, cell-based bioassay that also confirms its biological identity. europa.eu The United States Pharmacopeia (USP) includes a bioidentity section in its monograph for this compound. uspnf.com
Relative Potency is determined using functional, cell-based assays that measure the biological response to the drug. nih.govedaegypt.gov.eg The biological action of this compound is mediated through its binding to the parathyroid hormone 1 receptor (PTH1R), which stimulates adenylate cyclase and leads to the production of the second messenger cyclic AMP (cAMP). edaegypt.gov.egmdpi.com The quantification of intracellular cAMP is the foundational principle for assessing the potency of this compound variants. mdpi.com
These assays are typically performed using specific cell lines:
Human osteosarcoma cells (SaOS-2): These cells are of the osteoblast lineage, which are the natural target cells for this compound. They endogenously express PTH1R and produce cAMP in response to treatment. mdpi.com
Engineered cell lines: Chinese Hamster Ovary (CHO-K1) cells that have been genetically modified to overexpress the human PTH1R are also used. mdpi.com
The assessment compares the dose-response curve of a test batch to a reference standard to calculate the relative potency. For instance, in a comparative study, four batches of a generic this compound were evaluated against four batches of the reference product using a CHO-K1-PTH1R cell-based assay. The results confirmed the similarity in potency based on cAMP production. mdpi.com
| Batch | Type | EC₅₀ (pM) | Relative Potency (%) |
|---|---|---|---|
| Batch #1 | Generic this compound | 204.6 | 119 |
| Batch #2 | Generic this compound | 236.4 | 103 |
| Batch #3 | Generic this compound | 241.6 | 100 |
| Batch #4 | Generic this compound | 283.4 | 86 |
| Batch #2 | Reference Product | 243.6 | 100 |
| Batch #3 | Reference Product | 227.1 | 107 |
| Batch #4 | Reference Product | 245.2 | 99 |
| Batch #6 | Reference Product | 239.5 | 102 |
Acceptance criteria for bioidentity and relative potency are defined by pharmacopeias. The USP specifies that for this compound produced via recombinant DNA technology, the relative potency should be between 60% and 120% of the USP this compound Reference Standard (RS). For this compound produced by chemical synthesis, the acceptable range is 60% to 125% of the relative potency to the USP this compound RS. uspnf.com
Preclinical Pharmacological Research on Teriparatide Acetate Hydrate
In Vitro Mechanistic Investigations on Cellular Pathways
Teriparatide exerts its physiological effects by binding to the parathyroid hormone 1 receptor (PTH1R), a G-protein coupled receptor. patsnap.comdrugbank.comnih.govnih.gov This receptor is primarily expressed on the surface of osteoblasts and osteocytes. drugbank.com this compound, which comprises the N-terminal 34 amino acids of the full-length 84-amino acid human PTH, binds to the PTH1R with the same affinity as the endogenous hormone. nih.govfda.govfda.govhres.ca This high-affinity binding is the initial step that triggers the cascade of intracellular events leading to bone formation. hres.ca In vitro studies using rat and human cell lines have confirmed that this compound binds to the PTH1 receptor, initiating downstream biological activity. europa.eu
Upon binding to the PTH1R, this compound activates multiple downstream signaling pathways. drugbank.comnih.gov The primary and most well-characterized pathway involves the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). patsnap.compharmgkb.org This elevation in cAMP activates protein kinase A (PKA), a key mediator of the anabolic effects of this compound on bone. patsnap.comnih.govpharmgkb.orgstorymd.com
In addition to the PKA pathway, this compound also activates protein kinase C (PKC) dependent pathways. drugbank.comnih.govstorymd.com While both PKA and PKC pathways are stimulated, the PKA-dependent pathway is considered the principal route for both the anabolic and catabolic effects of PTH on bone. nih.govstorymd.com These signaling cascades ultimately lead to the phosphorylation of various proteins that regulate the transcription of genes involved in bone formation and mineralization. patsnap.com
A central aspect of this compound's anabolic action is its profound effect on osteoblasts. It stimulates osteoblast function and bone formation in several ways. pharmgkb.org Research indicates that this compound promotes the differentiation of pre-osteoblasts into mature, bone-forming osteoblasts. nih.govdrugbank.com This is achieved through the increased expression and activity of Runx2, a critical transcription factor for osteoblast differentiation. storymd.com
Furthermore, this compound enhances the activity of existing osteoblasts. nih.gov It also upregulates the expression of pro-osteoblastogenic growth factors such as insulin-like growth factor 1 (IGF-1) and fibroblast growth factor 2 (FGF2). drugbank.comnih.govstorymd.com Another key mechanism is the modulation of the Wnt/β-catenin signaling pathway, a crucial pathway in bone formation. nih.govstorymd.com this compound achieves this by down-regulating the synthesis of sclerostin, a negative regulator of bone formation produced by osteocytes. drugbank.comnih.govstorymd.com By inhibiting sclerostin, this compound effectively removes a brake on osteoblast activity, leading to increased bone formation. Studies have also shown that this compound treatment increases the maturation of circulating osteoblast precursors, as evidenced by increased expression of alkaline phosphatase and osteocalcin. nih.gov
Quiescent bone-lining cells, which are flat cells covering the bone surface, can be activated to become bone-forming osteoblasts. This compound has been shown to activate these bone-lining cells, further contributing to the pool of active osteoblasts. nih.govnih.gov
In Vivo Osteoanabolic Effects in Animal Models
The osteoanabolic effects of this compound have been extensively demonstrated in various animal models, particularly in rodents. In ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, intermittent administration of this compound has been shown to increase bone mass. scielo.br Studies in OVX apolipoprotein E deficient (ApoE-/-) mice, a model of postmenopausal osteoporosis, also demonstrated that intermittent this compound increased bone volume by stimulating bone formation more than bone resorption. nih.gov
Research in mice using lineage-tracing has provided direct evidence that this compound increases the number of early osteoblast precursors and accelerates their differentiation into mature osteoblasts. nih.gov These studies also revealed that this compound suppresses the differentiation of these precursors into adipocytes (fat cells) in the bone marrow. nih.gov Furthermore, it was shown that the PTH receptor is essential for these this compound-mediated effects on early osteoblast precursors. nih.gov The increase in these early precursors was linked to a significant suppression of their apoptosis, without a corresponding effect on their proliferation rate. nih.gov
Studies in rats have also explored the effects of different frequencies of PTH administration, showing that less frequent administration can induce both remodeling-based and modeling-based bone formation. nih.gov In a rat model of premaxillary expansion, this compound was found to increase bone healing and formation. scielo.br Additionally, in a chronic kidney disease rat model, combination therapy with this compound showed effectiveness in increasing cortical bone thickness and bone strength. researchgate.net
Table of Research Findings in Rodent Models:
| Animal Model | Key Findings | Citation |
| Ovariectomized (OVX) rats | Increased bone mass. | scielo.br |
| Ovariectomized (OVX) ApoE-/- mice | Increased bone volume due to higher stimulation of bone formation over resorption. | nih.gov |
| Mice (lineage-tracing) | Increased number of early osteoblast precursors, hastened their differentiation into osteoblasts, and suppressed their differentiation into adipocytes. | nih.gov |
| Mice (lineage-tracing) | Suppression of osteoblast precursor apoptosis. | nih.gov |
| Rats | High-frequency PTH administration induced remodeling-based bone formation, while less frequent administration induced both remodeling-based and modeling-based bone formation. | nih.gov |
| Rats (premaxillary expansion) | Increased bone healing and formation. | scielo.br |
| Rats (chronic kidney disease model) | Combination therapy with this compound increased cortical bone thickness and bone strength. | researchgate.net |
Studies in Rabbit and Monkey Models
Preclinical studies in both rabbit and monkey models have been instrumental in elucidating the pharmacological effects of this compound acetate (B1210297) hydrate (B1144303). Rabbits, with their well-developed Haversian system and osteons, serve as a relevant model for studying cortical bone changes. plos.org In rabbits, daily administration of this compound has been shown to induce an increase in cortical porosity. plos.org Studies have explored different dosing regimens, comparing daily versus weekly administration. For instance, research has been conducted using regimens of 20 μg/kg/day and 40 μg/kg/day, as well as weekly doses of 140 μg/kg and 280 μg/kg. plos.org These studies aimed to understand how the frequency and total dose of this compound affect the cortical microarchitecture. plos.org
Cynomolgus monkeys are another key non-human primate model used in this compound research. europa.eutga.gov.au In ovariectomized (OVX) monkeys, a model for postmenopausal osteoporosis, intermittent subcutaneous administration of this compound at doses of 1 and 5 µg/kg/day for 18 months led to improvements in bone mass, architecture, and mechanical strength in both trabecular and cortical bone. europa.eu Notably, these beneficial effects on bone mass and biomechanical properties were sustained for approximately 6 months after treatment cessation in monkeys. europa.eu Long-term studies in monkeys, with treatment extending up to 18 months followed by a 3-year observation period, have been crucial for assessing the safety profile, particularly concerning the risk of bone tumors. tga.gov.au These primate studies have provided data that parallel findings in human bone samples. tga.gov.au
Stimulation of New Bone Formation on Trabecular and Cortical Bone Surfaces
This compound acetate hydrate stimulates the apposition of new bone on both trabecular and cortical bone surfaces. sante.fr This anabolic effect is achieved through the preferential stimulation of osteoblastic activity (bone formation) over osteoclastic activity (bone resorption). sante.fr The pattern of systemic exposure to this compound is a critical determinant of its skeletal effects. sante.fr
Histomorphometric studies have provided direct evidence of this new bone formation. In ovariectomized rats, this compound treatment has been shown to enhance mineralizing surface, mineral apposition rate, and bone formation rate. oup.com Similar findings of stimulated mineral apposition on trabecular, endocortical, and periosteal surfaces have been observed in rats, rabbits, and nonhuman primates. oup.com In humans, studies involving iliac crest biopsies after 24 months of this compound treatment have demonstrated a significant increase in mineralizing surface in the cancellous, endocortical, and periosteal compartments compared to baseline. nih.gov This effect was observed in both treatment-naïve patients and those who had been pre-treated with alendronate. nih.govresearchgate.net
Improvements in Skeletal Microarchitecture and Bone Strength
The anabolic action of this compound leads to significant improvements in skeletal microarchitecture and, consequently, bone strength. smw.ch By increasing bone mass, this compound enhances the structural integrity of the skeleton. smw.ch
In ovariectomized monkeys, this compound treatment has been shown to improve trabecular microarchitecture. nih.gov Studies in premenopausal women with idiopathic osteoporosis treated with this compound for 18 months revealed increases in trabecular volumetric bone mineral density (vBMD) and improved trabecular microarchitecture at the radius and tibia. oup.comnih.gov Specifically, there was an increase in trabecular plate bone volume fraction. oup.comnih.gov Despite some changes in cortical porosity, finite element analysis has shown that whole-bone stiffness and failure load increase at both the radius and tibia with this compound treatment. oup.comnih.gov
The combination of this compound with other agents, such as denosumab, has been found to further enhance these effects, leading to greater improvements in bone mineral density, skeletal microarchitecture, and estimated bone strength than either drug used alone. the-rheumatologist.org
Effects on Bone Remodeling and Minimodeling Processes
This compound influences both bone remodeling and minimodeling processes. Bone remodeling involves the coupled action of osteoclasts (resorption) and osteoblasts (formation) at the same site, whereas minimodeling, or modeling-based bone formation, refers to the independent action of osteoblasts on quiescent bone surfaces. esceo.orgoup.com
Studies have shown that this compound stimulates bone formation through both pathways. esceo.org A significant portion of the new bone formation stimulated by this compound, estimated at around 70%, is remodeling-based, occurring on previously resorbed bone surfaces. esceo.orgresearchgate.net However, approximately 20-30% of the new bone formation is attributed to modeling-based activity on cancellous and endocortical surfaces. esceo.org This modeling-based formation has been observed as early as one month into treatment and continues for up to two years. nih.gov
The frequency of this compound administration appears to influence the predominant mechanism. Daily administration is associated with "high-turnover remodeling," where both bone formation and resorption are markedly increased. jst.go.jp In contrast, once-weekly administration is suggested to promote "stationary mini-modeling," with increased bone formation without a significant increase in bone resorption markers. jst.go.jp
Influence on Cortical Thickness and Porosity
This compound treatment has a dual effect on cortical bone, influencing both its thickness and porosity. nih.gov An increase in cortical porosity has been a noted effect of daily this compound administration in both animal models and clinical studies. plos.org
In rabbit models, daily administration of this compound led to a dose-dependent increase in cortical porosity, an effect not observed with equivalent weekly doses. plos.orgnih.gov Similarly, in human studies, treatment with this compound has been associated with increased cortical porosity at the radius and tibia. nih.govoup.comoup.com
Despite the increase in porosity, this compound has also been shown to increase cortical thickness. nih.govnih.gov In a study of premenopausal women, while cortical porosity increased at the radius, cortical thickness did not significantly change. oup.comnih.gov However, in other studies, increases in cortical thickness at both the radius and tibia have been reported. nih.gov When this compound is used in combination with denosumab, the increase in cortical porosity is mitigated, while cortical thickness shows a greater increase compared to this compound monotherapy. oup.com
| Parameter | Animal Model | Observation |
| Cortical Porosity | Rabbit | Daily administration increases cortical porosity in a dose-dependent manner. plos.orgnih.gov |
| Cortical Porosity | Human | Increased at the radius and tibia with daily treatment. nih.govoup.comoup.com |
| Cortical Thickness | Human | Some studies report increases at the radius and tibia. nih.gov |
| Cortical Thickness | Human | Combination with denosumab leads to greater increases. oup.com |
Comparative Preclinical Pharmacology of this compound Variants
Different variants of this compound, including recombinant and synthetic versions, have been developed. Comparative preclinical studies are essential to establish their pharmacological similarity. These studies typically assess binding affinity to the parathyroid hormone 1 receptor (PTH1R) and functional potency. tga.gov.au
For instance, a biosimilar this compound (Terrosa) was compared to the reference product (Forsteo). In vitro studies demonstrated highly comparable pharmacological activity in terms of binding affinity to recombinant human PTHR1 and functional potency, measured by the stimulation of cyclic adenosine monophosphate (cAMP) production in rat and human osteosarcoma cell lines. tga.gov.au Similarly, another generic this compound was shown to have the same qualitative and quantitative composition and demonstrated structural and biological similarity to the reference product through a range of analytical techniques and comparative cell-based bioassays. mdpi.com
Formulation Science and Stability Research
Excipient Compatibility and Selection
The selection of appropriate excipients is paramount in creating a stable and effective teriparatide acetate (B1210297) hydrate (B1144303) formulation. Commonly used excipients include glacial acetic acid, sodium acetate, mannitol (B672), and metacresol. geneesmiddeleninformatiebank.nlmedsafe.govt.nzeuropa.euhpra.iesante.fr
Glacial Acetic Acid and Sodium Acetate: These components typically form a buffer system to maintain the pH of the aqueous solution within a desired range, generally between 3.0 and 7.0, with a more preferred range of 3.0 to 6.0. google.comnih.gov This pH control is crucial for the chemical stability of the peptide, helping to prevent degradation pathways such as deamidation and oxidation. google.com Formulations often utilize a specific concentration of these buffering agents, for instance, 0.41 mg/mL of glacial acetic acid and 0.10 mg/mL of sodium acetate. nih.govfda.govfda.gov
Mannitol: This polyol serves as a tonicity-adjusting agent and a stabilizer. geneesmiddeleninformatiebank.nlmedsafe.govt.nzeuropa.eugoogle.com In parenteral formulations, maintaining an appropriate tonicity is essential for patient comfort and to prevent cell lysis. Mannitol also contributes to the stability of the peptide, and a typical concentration in formulations is around 45.4 mg/mL. fda.govfda.gov
Metacresol: As a preservative, metacresol is included to prevent microbial growth in multi-dose formulations. geneesmiddeleninformatiebank.nlmedsafe.govt.nzeuropa.eu A common concentration for metacresol is 3 mg/mL. medsafe.govt.nz
The compatibility of these excipients with this compound acetate hydrate is a critical factor. Studies have shown that these selected excipients, when used in appropriate concentrations, contribute to a stable formulation with a predicted shelf-life of over 15 months at 5°C. google.com
Table 1: Common Excipients in this compound Acetate Hydrate Formulations
| Excipient | Function | Typical Concentration |
|---|---|---|
| Glacial Acetic Acid | Buffering Agent | 0.41 mg/mL |
| Sodium Acetate | Buffering Agent | 0.10 mg/mL |
| Mannitol | Tonicity Agent, Stabilizer | 45.4 mg/mL |
| Metacresol | Preservative | 3.0 mg/mL |
Challenges in Aqueous Formulation Development for Peptide Stability
Developing a stable aqueous formulation for a peptide like this compound is inherently more challenging than for small molecules due to the peptide's susceptibility to various degradation pathways. google.com
Non-specific Binding: Peptides can adsorb to the surfaces of containers, which can lead to a loss of the active pharmaceutical ingredient. This is a significant challenge during both manufacturing and storage. lcms.cz
Solubility Issues: Maintaining the solubility of the peptide throughout the formulation process and during storage is crucial. lcms.cz Factors such as pH and the presence of certain excipients can influence solubility.
Chemical Instability: Peptides in aqueous solutions are prone to chemical degradation, including oxidation, deamidation, and hydrolysis. google.comnih.gov The amino acid sequence of this compound makes it particularly sensitive to these reactions, which can compromise its bioactivity. google.com
Physical Instability: Aggregation, fibrillation, and gelation are common physical instability issues for peptides in solution. nih.govresearchgate.net These processes can be influenced by factors such as peptide concentration, pH, ionic strength, and temperature. nih.govresearchgate.net An increase in peptide folding and the stabilization of its folded structure can decrease the rate of fibrillar aggregation and gelation. nih.govresearchgate.net
Physical and Chemical Stability Studies of Drug Substance and Product
Extensive stability studies are conducted on both the this compound drug substance and the final drug product to ensure quality, safety, and efficacy throughout its shelf life. geneesmiddeleninformatiebank.nlsante.fr These studies evaluate the impact of various environmental factors on the peptide's integrity.
Impact of Temperature and Light Exposure
Temperature and light are critical factors that can significantly impact the stability of this compound acetate hydrate.
Temperature: The drug substance is typically stored at low temperatures, such as -20°C, to ensure long-term stability. geneesmiddeleninformatiebank.nl Stability data has demonstrated the stability of the active substance for one year when stored below -15°C. geneesmiddeleninformatiebank.nl The finished drug product is generally stored in a refrigerator (2°C to 8°C). geneesmiddeleninformatiebank.nlmedsafe.govt.nzeuropa.eu Stability data has shown that the product remains stable for 24 months under these refrigerated conditions. geneesmiddeleninformatiebank.nl After first use, the product has been shown to be chemically, physically, and microbiologically stable for 28 days at 2°C to 8°C. europa.euhpra.ie Higher temperatures can accelerate degradation processes, including aggregation. nih.gov
Light Exposure: Photostability studies have indicated that this compound is not stable when exposed to light. geneesmiddeleninformatiebank.nl Therefore, it is crucial to protect the product from light. The use of a pen-injector with a cap provides sufficient protection against light degradation. geneesmiddeleninformatiebank.nl
Influence of Drying Processes on Peptide Integrity in Advanced Delivery Systems
For advanced delivery systems, such as those involving lyophilization or the fabrication of microneedles, the drying process can introduce significant stress on the peptide, potentially affecting its integrity. nih.govmdpi.com
Lyophilization (freeze-drying), while often used to improve the long-term stability of peptides, can itself cause perturbations to the higher-order structure of this compound. nih.gov This can lead to an increased propensity for aggregation, which is more pronounced at higher peptide concentrations and temperatures. nih.gov Studies have shown that lyophilized formulations of this compound, upon reconstitution, can exhibit precipitation within a few weeks. nih.gov
In the context of dissolving microneedle patches, the drying process of the this compound acetate polymer solution can lead to a reduction in its activity. mdpi.com
Role of Stabilizers in Maintaining Peptide Stability
To counteract the destabilizing effects of formulation processes and storage, various stabilizers are employed.
Trehalose (B1683222): This sugar is often used as a lyoprotectant during freeze-drying and as a stabilizer in aqueous solutions. nih.govmdpi.com In microneedle formulations, the addition of trehalose has been shown to significantly prevent the reduction of this compound activity during the drying process. mdpi.comoup.com The stabilizing effect increases with higher concentrations of trehalose. mdpi.comoup.com
Polyol Derivatives: Other polyols, such as mannitol, are included in formulations to contribute to stability. geneesmiddeleninformatiebank.nlgoogle.com Extremolytes like ectoine (B1671093) and hydroxyectoine (B191498) are also known to stabilize peptides in solution. ubaya.ac.id
Other Stabilizing Approaches: Optimizing pH and the type of buffer are considered among the most practical approaches to peptide stabilization. ubaya.ac.idnih.gov Other strategies include the use of co-solvents, exclusion of air, increasing viscosity, and PEGylation. ubaya.ac.idnih.gov
Table 2: Impact of Stabilizers on this compound Acetate Activity in a Dried Formulation
| Trehalose Concentration | Retained TA Activity (%) |
|---|---|
| 0% | 59.0 ± 3.6 |
| 10% | 75.4 ± 8.3 |
*Data adapted from a study on this compound acetate-loaded dissolving microneedles. mdpi.com
Container Closure System Integrity and Material Compatibility
The integrity and material compatibility of the container closure system are vital for maintaining the sterility and stability of the this compound acetate hydrate solution. The primary packaging typically consists of a glass cartridge sealed with a rubber disc and a plunger stopper, often assembled into a pen-injector device. geneesmiddeleninformatiebank.nlsante.fr
Materials: The cartridges are made of Type I glass, which is a borosilicate glass with high hydrolytic resistance. sante.fr The rubber components, such as the disc and plunger, must comply with pharmacopeial standards for elastomeric closures for parenteral preparations. sante.fr The materials used for the container closure system of the drug substance, such as HDPE bottles, must also be compatible and meet regulatory standards for pharmaceutical ingredients. sante.fr
Integrity: The container closure system must protect the product from microbial contamination and ensure its sterility throughout its shelf life. sante.fr Stability studies are used to confirm the compatibility of the product with the container closure system. sante.fr The integrity of the system is also tested to ensure it can withstand the rigors of transportation and handling. europa.eu
Advanced Analytical Method Development for Research and Quality Control
Quantitative Assays in Biological Matrices
Accurate quantification of teriparatide in biological matrices like human plasma is crucial for pharmacokinetic studies. Due to the low circulating concentrations of this compound after administration, highly sensitive assays are required. lcms.cz
Development of LC-MS/MS Methodologies (e.g., UPLC, selective sample preparation)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred technique for this compound quantification, offering high selectivity and sensitivity. researchgate.net The development of these methods often involves Ultra-Performance Liquid Chromatography (UPLC) systems, which provide enhanced resolution and speed. lcms.czwaters.com
A significant challenge in developing LC-MS/MS assays for peptides like this compound is their propensity for non-specific binding and poor solubility during sample processing. lcms.cz To overcome these issues, selective sample preparation techniques are critical. Solid-phase extraction (SPE) is a commonly employed technique to isolate this compound from complex biological matrices like plasma. lcms.czresearchgate.netnih.gov Optimization of SPE protocols, including the choice of sorbent and elution solutions, is crucial for achieving high recovery and minimizing matrix effects. lcms.czsciex.com For instance, using a reversed-phase SPE sorbent with an optimized elution solution containing organic solvents and acid has proven effective. lcms.cz Some methods also incorporate a protein precipitation step prior to SPE to improve recovery and specificity. lcms.cz
The choice of multiple reaction monitoring (MRM) transitions in the mass spectrometer is another key aspect. For this compound, monitoring specific precursor and product ions, often corresponding to multiply charged states of the peptide, enhances the selectivity and sensitivity of the assay. lcms.cznih.gov For example, the 6+ charge state of this compound has been identified as intense and suitable for quantitative analysis. lcms.cz
Comparative Analysis with Ligand Binding Assays (LBAs) for Peptide Quantification
Historically, ligand-binding assays (LBAs), such as radioimmunoassays and enzyme-linked immunosorbent assays (ELISAs), have been the standard for quantifying large molecules like this compound. lcms.czwaters.com However, LBAs can be limited by issues such as cross-reactivity with related substances and a lack of standardization. lcms.czwaters.com
LC-MS/MS offers several advantages over LBAs, including:
Greater Accuracy and Precision: LC-MS/MS methods generally provide more accurate and precise quantification. lcms.czwaters.comnih.gov
Higher Specificity: Mass spectrometry can distinguish between this compound and closely related analogs, metabolites, or endogenous interferences. waters.com
Shorter Development Times: Method development for LC-MS/MS can be faster compared to the production and characterization of antibodies required for LBAs. lcms.czwaters.com
Multiplexing Capabilities: LC-MS/MS allows for the simultaneous analysis of multiple analytes. waters.com
Hybrid LBA-LC/MS approaches have also been developed, combining the selectivity of antibody-based capture with the quantitative power of mass spectrometry. altasciences.com This hybrid method utilizes an antibody to specifically capture and extract this compound from the biological matrix before analysis by LC-MS/MS, offering a highly sensitive and selective quantification approach. altasciences.com
Method Validation Parameters: Sensitivity, Accuracy, Precision, Linearity, and Specificity
The validation of analytical methods is essential to ensure their reliability for their intended purpose. For quantitative assays of this compound, key validation parameters include sensitivity, accuracy, precision, linearity, and specificity.
Sensitivity: The sensitivity of a method is defined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. For this compound, highly sensitive methods with LLOQs in the low pg/mL range (e.g., 10-15 pg/mL) have been developed and validated. waters.comsciex.comsciex.com
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentration levels. For this compound assays, the mean accuracy is expected to be within a certain percentage of the nominal concentration, for example, 85-115% for most concentrations and 80-120% at the LLOQ. sciex.com
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). For this compound assays, the %CV is expected to be less than 15% for most concentrations and less than 20% at the LLOQ. sciex.com
Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the response versus the concentration of the analyte, and a linear regression analysis is performed. For this compound, linear ranges from low pg/mL to several hundred or thousand pg/mL have been established with correlation coefficients (r²) greater than 0.99. researchgate.netsciex.comsciex.com
Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In LC-MS/MS methods, specificity is achieved through a combination of chromatographic separation and the selection of specific MRM transitions. lcms.cz For bioactivity assays, specificity is demonstrated by showing that the response is due to this compound and not to related impurities or other substances. thieme-connect.comthieme-connect.com
The following table summarizes typical validation parameters for a this compound LC-MS/MS assay:
| Validation Parameter | Typical Acceptance Criteria | Example Finding |
| Linearity (r²) | ≥ 0.99 | 0.994 sciex.com |
| LLOQ | Low pg/mL range | 10 pg/mL sciex.comsciex.com |
| Accuracy | 85-115% (80-120% at LLOQ) | Within ±10% of nominal concentration sciex.com |
| Precision (%CV) | < 15% (< 20% at LLOQ) | < 9% sciex.com |
Development of Methods for Purity and Impurity Profiling
Ensuring the purity of this compound acetate (B1210297) hydrate (B1144303) is a critical aspect of quality control. Analytical methods are required to separate, identify, and quantify any process-related or degradation impurities.
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the primary techniques used for purity and impurity analysis. complexgenerics.orgnih.gov These methods typically employ reversed-phase columns to separate this compound from its impurities. nih.gov The use of mass spectrometry, particularly high-resolution mass spectrometry (HRMS), coupled with liquid chromatography (LC-HRMS) provides a powerful tool for the identification and characterization of impurities. complexgenerics.orgcomplexgenerics.orgcomplexgenerics.org
Common impurities in this compound can include truncated forms of the peptide, oxidized species, and products of deamidation. complexgenerics.orgnih.gov For example, oxidation of methionine residues is a known degradation pathway. nih.gov The development of LC methods with sufficient resolving power is necessary to separate these closely related substances from the main this compound peak. complexgenerics.org
The validation of these methods includes demonstrating specificity, with the limit of quantification (LOQ) for impurities often set at a low level, such as 0.05% of the active pharmaceutical ingredient (API) concentration. complexgenerics.org Comparative studies of the impurity profiles of this compound from different manufacturing origins (e.g., recombinant vs. synthetic) are also performed to ensure product quality and consistency. complexgenerics.org
Analytical Determination of Content (e.g., acetate content, chloride content, water content)
In addition to purity and impurity analysis, the determination of the content of various components in the final drug product is essential.
Acetate Content: As this compound is formulated as an acetate salt, the quantification of acetate content is a necessary quality control test. This is often performed using chromatographic methods.
Chloride Content: The presence of chloride ions may need to be controlled, and specific analytical methods are used for its determination.
Water Content: The water content of the lyophilized powder or drug product is a critical parameter that can affect stability. The Karl Fischer titration method is the standard technique for determining water content in pharmaceutical products.
Development and Validation of Bioactivity Assays for Potency Determination (e.g., cell-based cAMP quantification)
The biological activity, or potency, of this compound is a critical quality attribute that ensures its therapeutic efficacy. Potency is determined using a bioassay that measures the biological response of cells to the drug.
The mechanism of action of this compound involves binding to the parathyroid hormone 1 receptor (PTH1R), a G-protein coupled receptor, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). thieme-connect.comthieme-connect.comeuropa.eu Therefore, the most common bioassay for this compound potency is a cell-based assay that quantifies the amount of cAMP produced by a specific cell line in response to the drug. thieme-connect.comthieme-connect.comnih.goveuropa.eu
Rat osteosarcoma cell lines, such as UMR-106, which endogenously express the PTH1R, are frequently used for this purpose. thieme-connect.comthieme-connect.comnih.goveuropa.eu The assay involves incubating the cells with various concentrations of a this compound reference standard and the test sample, followed by the measurement of intracellular cAMP levels. thieme-connect.comthieme-connect.com The relative potency of the test sample is then calculated by comparing its dose-response curve to that of the reference standard. thieme-connect.comthieme-connect.com
The validation of the bioassay is crucial and includes the assessment of parameters such as:
Specificity: The assay should demonstrate that the observed response is specific to this compound and not influenced by impurities or other components. thieme-connect.comthieme-connect.com
Accuracy: The ability of the assay to provide a correct measure of the true potency. thieme-connect.comresearchgate.net
Precision: The reproducibility of the assay results. thieme-connect.comresearchgate.net
Linearity: A linear relationship between the dose and the response within a defined range. thieme-connect.comresearchgate.net
The following table outlines the key aspects of a typical this compound bioassay:
| Bioassay Parameter | Description |
| Cell Line | Rat osteosarcoma cells (e.g., UMR-106) expressing PTH1R thieme-connect.comthieme-connect.comnih.goveuropa.eu |
| Mechanism | Measurement of intracellular cAMP production upon PTH1R activation thieme-connect.comthieme-connect.comeuropa.eu |
| Readout | Quantification of cAMP levels, often using techniques like time-resolved fluorescence resonance energy transfer (TR-FRET) or enzyme fragment complementation (EFC) thieme-connect.comthieme-connect.comnih.gov |
| Analysis | Four-parameter logistic curve fitting to determine relative potency thieme-connect.comresearchgate.net |
Development of Novel Drug Delivery Systems for Teriparatide Acetate Hydrate
Microneedle Patch Technology for Transdermal Delivery
Microneedle patch technology has emerged as a promising alternative for the transdermal delivery of macromolecules like teriparatide. nih.gov These patches consist of micron-sized needles that create transient micropores in the skin's outermost layer, the stratum corneum, facilitating drug permeation. nih.govijpsjournal.com This approach offers the potential for painless self-administration, improved drug stability, and enhanced bioavailability compared to traditional transdermal methods. nih.govondrugdelivery.com
Fabrication Techniques (e.g., centrifugal lithography)
A key method for producing microneedle patches for this compound delivery is centrifugal lithography. nih.govnih.gov This technique utilizes centrifugal force to shape polymer droplets into microneedles without the need for complex micromolds or harsh environmental conditions. researchgate.net One approach involves a two-layered structure where a solution containing the drug is layered onto a base of pure hyaluronic acid. nih.govdntb.gov.ua This method is advantageous as it can be performed under refrigerated conditions, which helps to preserve the bioactivity of sensitive molecules like this compound. researchgate.net The process allows for the fabrication of uniform microneedle arrays with consistent morphology, which is crucial for reliable skin penetration and drug delivery. researchgate.netresearchgate.net
Encapsulation Strategies and Polymer Systems (e.g., hyaluronic acid, trehalose)
To ensure the stability and effective delivery of this compound acetate (B1210297) hydrate (B1144303), various encapsulation strategies and polymer systems are employed. Hyaluronic acid is a commonly used biodegradable polymer that forms the matrix of dissolving microneedles. nih.govnih.govdntb.gov.ua
Trehalose (B1683222) is often incorporated as a stabilizer to protect the drug during the fabrication and drying processes. nih.govnih.govdntb.gov.ua Research has shown that the addition of trehalose can significantly reduce the loss of this compound activity during drying. oup.comoup.com For instance, one study found that while a trehalose-free formulation experienced a drug loss of over 40% during drying, the inclusion of 10% trehalose increased the retained cargo to 75%. oup.comoup.com
The combination of hyaluronic acid and trehalose creates a robust system that encapsulates the drug, maintains its stability, and allows for its release as the microneedles dissolve within the skin. nih.govnih.gov
In Vitro and Ex Vivo Performance Evaluation (e.g., perforation formation, delivery efficiency)
The performance of this compound microneedle patches is rigorously evaluated through in vitro and ex vivo studies. These assessments focus on the patch's ability to effectively penetrate the skin and deliver the drug.
Perforation Formation: To visualize and confirm skin penetration, microneedles are often loaded with a fluorescent dye, such as Rhodamine B, and applied to porcine skin, a common model for human skin. nih.govnih.govresearchgate.net The formation of perforations is then verified using techniques like trypan blue staining. researchgate.net Studies have demonstrated successful perforation of porcine skin by this compound-loaded dissolving microneedles when applied with a shooting device. nih.govnih.gov
Delivery Efficiency: The efficiency of drug delivery is quantified by measuring the amount of this compound released from the patch and absorbed into the skin over time. In one study, 87.6% of the encapsulated this compound was delivered into porcine skin within 5 minutes of applying a dissolving microneedle patch. nih.govnih.govdntb.gov.ua After 30 minutes of application, over 99.2% of the drug was delivered. nih.gov Pharmacokinetic studies in rats have shown a relative bioavailability of 66.9% for this compound delivered via a dissolving microneedle patch compared to subcutaneous injection. nih.govnih.gov
Table 1: In Vitro and Ex Vivo Performance of this compound Microneedle Patches
| Parameter | Method | Model | Finding | Citation |
|---|---|---|---|---|
| Perforation Formation | Rhodamine B-loaded microneedles, Trypan blue staining | Porcine skin | Successful perforation formation observed. | nih.govnih.govresearchgate.net |
| Delivery Efficiency | HPLC analysis of remaining drug on patch | Porcine skin | 87.6% of this compound delivered in 5 minutes. | nih.govnih.govdntb.gov.ua |
| Delivery Efficiency | HPLC analysis of remaining drug on patch | Porcine skin | Over 99.2% of this compound delivered in 30 minutes. | nih.gov |
| Relative Bioavailability | Pharmacokinetic study | Rats | 66.9% relative to subcutaneous injection. | nih.govnih.gov |
Stability of this compound within Microneedle Formulations
Maintaining the stability of this compound, a protein-based drug, is a critical aspect of developing microneedle formulations. Liquid formulations of this compound often require refrigeration to prevent degradation. ondrugdelivery.comondrugdelivery.com Solid-dose microneedle patches offer a significant advantage by improving the drug's stability at room temperature. ondrugdelivery.comondrugdelivery.com
The inclusion of excipients like trehalose plays a crucial role in preserving the activity of this compound during the fabrication process, particularly during drying stages which can be stressful for protein structures. oup.comoup.com Studies have shown that this compound in a solid-formulation microneedle patch can remain stable for several months without significant loss of potency. ondrugdelivery.comondrugdelivery.com One study demonstrated that the stability of parathyroid hormone in hyaluronic acid-based microneedles was six-fold higher than that of a solution when stored at room temperature for one month. researchgate.net
Challenges and Considerations in Microneedle-Mediated Delivery of Macromolecules
Despite the promise of microneedle technology, there are several challenges and considerations in the delivery of macromolecules like this compound.
Drug Loading and Dosage Accuracy: The amount of drug that can be loaded onto a microneedle patch is limited, especially for coated microneedles. nih.gov Ensuring accurate and consistent dosing with each patch is essential for therapeutic efficacy. nih.gov
Skin Irritation and Recovery: While minimally invasive, the insertion of microneedles can cause localized skin irritation. ondrugdelivery.com The rate at which the micropores close after patch removal is also a factor, as it can influence the risk of infection. nih.gov
Mechanical Strength: Dissolving microneedles must have sufficient mechanical strength to penetrate the stratum corneum without breaking. frontiersin.org
Biocompatibility and Biodegradability: The materials used to fabricate the microneedles must be biocompatible and, in the case of dissolving or hydrogel-forming microneedles, biodegradable to avoid leaving harmful residues in the skin. nih.gov
Manufacturing and Cost: The fabrication of microneedle patches can be complex and costly, which may impact their widespread adoption. nih.gov
Aerosolized Intranasal Delivery Systems
Another non-invasive approach being explored for this compound administration is aerosolized intranasal delivery. google.com This method aims to deliver the drug directly to the highly vascularized nasal mucosa for absorption into the bloodstream. nih.gov
Formulations for intranasal delivery are being developed to enhance the absorption of this compound across the nasal mucosa. nih.gov These often include permeation enhancers to improve bioavailability. nih.govnih.gov One such enhancer is polyethylene (B3416737) glycol (15)-hydroxystearate. nih.gov Studies in healthy volunteers have been conducted to assess the pharmacokinetics of nasally administered this compound formulations compared to subcutaneous injections. nih.govclinicaltrials.gov A patent for a stable aqueous pharmaceutical formulation of parathyroid hormone (1-34) for aerosolized intranasal delivery mentions the use of polysorbate and pH adjustment to between 3.0 and 7.0 to achieve a bioavailability of about 5% or greater. google.com While research is ongoing, the development of a commercially available intranasal this compound product has faced challenges, with some programs being discontinued. springer.com
Formulation Components for Nasal Administration (e.g., polysorbate)
The development of a nasal drug delivery system for this compound acetate hydrate necessitates the inclusion of various excipients to ensure stability, enhance absorption, and maintain compatibility with the nasal mucosa. iajps.comsaspublishers.com The formulation strategy for large peptides like this compound primarily focuses on overcoming the nasal epithelial barrier to achieve systemic bioavailability. researchgate.net
Aqueous-based solutions are common for nasal formulations, often requiring buffers like sodium phosphate (B84403) or citrate (B86180) to maintain a pH compatible with the nasal environment, typically between 4.5 and 6.5. iajps.comsaspublishers.com For this compound nasal sprays, a target pH of 4.0 to 5.0 is often cited to optimize drug absorption and stability. google.comgoogle.com
To enhance the transport of this compound across the nasal mucosa, various permeation enhancers are investigated. A key excipient studied is polyethylene glycol (15)-hydroxystearate, also known as Solutol® HS15 or Kolliphor® HS 15. nih.govnih.gov This non-ionic surfactant has been shown to be essential for increasing the systemic absorption of nasally administered PTH 1-34. nih.govnih.gov Other potential absorption enhancers include chitosan (B1678972) and citric acid. nih.govresearchgate.net
Other components may include preservatives like chlorobutanol (B1668791) or benzalkonium chloride to prevent microbial contamination in multi-dose containers, and tonicity-adjusting agents such as mannitol (B672) to ensure the formulation is isotonic and minimizes irritation. saspublishers.comgoogle.com
| Component Category | Example(s) | Function in this compound Nasal Formulation | Source(s) |
| Active Ingredient | This compound Acetate Hydrate | Osteoanabolic agent | ukri.org |
| Permeation Enhancer | Solutol® HS15 (Kolliphor® HS 15), Chitosan, Citric Acid | Increases absorption across the nasal mucosa | nih.govnih.govresearchgate.net |
| Surfactant | Polysorbate 80 | Enhances delivery, modifies membrane permeability, aids in solubilization | google.comgoogle.comrenpharm.com |
| Buffer | Acetate buffer, Citrate buffer, Phosphate buffer | Maintains optimal pH (typically 4.0-5.0) for stability and absorption | google.comgoogle.comresearchgate.net |
| Solvent | Purified Water | Vehicle for dissolving or suspending other components | iajps.comgoogle.com |
| Tonicity Agent | Mannitol | Adjusts osmolarity to be compatible with nasal fluids, reducing irritation | saspublishers.comgoogle.com |
| Preservative | Chlorobutanol, Sodium Benzoate | Prevents microbial growth in multi-dose formulations | google.com |
| Mucoadhesive Agent | Chitosan | Prolongs residence time in the nasal cavity | iajps.com |
Preclinical Bioavailability Studies in Animal Models
Preclinical evaluation in animal models is a critical step in assessing the viability of novel this compound nasal formulations. These studies provide essential pharmacokinetic data, such as maximum plasma concentration (Cmax) and bioavailability, compared to the standard subcutaneous injection route. nih.govukri.org
Studies in Sprague-Dawley rats have demonstrated the significant impact of permeation enhancers. In one study, a nasal spray formulation containing Solutol® HS15 yielded a Cmax of 13.7 ng/mL, which was substantially higher than the 2.1 ng/mL observed with a formulation lacking the enhancer. nih.gov The Cmax from the enhanced nasal formulation was comparable to that achieved with subcutaneous injections (14.8 ng/mL). nih.gov Earlier research in rats reported an encouraging relative bioavailability of 78% for a liquid nasal spray containing Solutol® HS15 when compared to a subcutaneous dose. nih.govresearchgate.netresearchgate.net Further investigation into the concentration of the permeation enhancer showed that formulations with 5% and 10% Kolliphor® HS 15 (Solutol® HS15) resulted in bioavailabilities of 14.76% and 30.87%, respectively. researchgate.net
An ovine (sheep) model has also been used to evaluate both liquid and dry powder nasal formulations of this compound containing Solutol® HS15. nih.gov In a crossover study, the relative bioavailability of the liquid nasal formulation was 1.4%, while the dry powder formulation showed a relative bioavailability of 1.0% compared to subcutaneous administration. researchgate.netnih.govresearchgate.net The absolute bioavailability for subcutaneous this compound in this sheep model was determined to be approximately 77%. nih.govresearchgate.net These findings underscore the importance of the preclinical model choice, as results can differ significantly between species and impact the translation to human clinical trials. nih.govukri.org
| Animal Model | Formulation Type | Key Excipient | Key Pharmacokinetic Findings | Source(s) |
| Sprague-Dawley Rat | Liquid Nasal Spray | Solutol® HS15 | Relative Bioavailability: 78% (vs. subcutaneous injection) | nih.govresearchgate.netresearchgate.net |
| Sprague-Dawley Rat | Liquid Nasal Spray | Solutol® HS15 | Cmax: 13.7 ± 1.6 ng/ml (compared to 2.1 ± 0.5 ng/ml without enhancer and 14.8 ± 8 ng/ml for subcutaneous injection) | nih.gov |
| Unspecified | Liquid Nasal Spray | Kolliphor® HS 15 (10%) | Bioavailability: 30.87% | researchgate.net |
| Ovine (Sheep) | Liquid Nasal Spray | Solutol® HS15 | Relative Bioavailability: 1.4% (vs. subcutaneous injection) | researchgate.netnih.govresearchgate.net |
| Ovine (Sheep) | Dry Powder Nasal Formulation | Solutol® HS15 | Relative Bioavailability: 1.0% (vs. subcutaneous injection) | researchgate.netnih.govresearchgate.net |
Regulatory Science and Intellectual Property Aspects of Teriparatide Acetate Hydrate Manufacturing
Compliance with Pharmacopoeial Standards and Specifications
The quality of Teriparatide acetate (B1210297) hydrate (B1144303) is upheld through adherence to standards set by major pharmacopoeias, including the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP). geneesmiddeleninformatiebank.nlsigmaaldrich.comsigmaaldrich.com These monographs provide a legal and scientific benchmark for the identity, purity, and quality of the active pharmaceutical ingredient (API). geneesmiddeleninformatiebank.nl
While the European Pharmacopoeia primarily describes this compound of recombinant DNA (rDNA) origin, these standards are also applied to the synthetic version. geneesmiddeleninformatiebank.nl The USP provides monographs for both this compound and this compound Injection. usp.org These pharmacopoeial standards detail specific tests and acceptance criteria for aspects such as:
Identification: Confirming the chemical structure and identity of the peptide.
Purity: Controlling for process-related impurities and degradation products. usp.org
Assay: Ensuring the correct amount of the active substance.
Physicochemical Characteristics: Including appearance and solubility.
Manufacturers must demonstrate that their this compound acetate hydrate consistently meets these rigorous requirements. geneesmiddeleninformatiebank.nl The specifications for the drug substance are considered adequate if they control for quality and meet the requirements of the relevant pharmacopoeial monographs. geneesmiddeleninformatiebank.nl
The table below outlines some of the reference standards available from the USP for this compound and its related substances.
| Reference Standard Category | Specific Reference Standards |
| API | This compound Reference Standard |
| Process-Related/Degradant Impurities | [MetO8]-Teriparatide, [MetO18]-Teriparatide, [Met+O8,18] this compound |
| Excipients | Glacial Acetic Acid, Mannitol (B672), Metacresol, Sodium Acetate, etc. |
This table is not exhaustive. Data sourced from the United States Pharmacopeia. usp.org
Active Substance Master File (ASMF) and Drug Master File (DMF) Procedures
To protect proprietary manufacturing information while allowing regulatory review, manufacturers of this compound acetate hydrate utilize the Active Substance Master File (ASMF) system in Europe and the Drug Master File (DMF) system in the United States. geneesmiddeleninformatiebank.nlpharmacompass.compharmacompass.com
The ASMF/DMF is a confidential document submitted directly to the health authority by the API manufacturer. geneesmiddeleninformatiebank.nlfda.gov It contains detailed information on the chemistry, manufacturing, and control (CMC) of the drug substance. sante.fr This allows the API manufacturer to protect its intellectual property, or 'know-how', while providing the necessary information for the regulatory agency to assess the quality of the API in the context of a marketing authorization application for a finished medicinal product. geneesmiddeleninformatiebank.nl
The marketing authorization holder for the final drug product can then reference this ASMF/DMF in their application, taking full responsibility for the quality of the finished product. geneesmiddeleninformatiebank.nl The ASMF/DMF is divided into two parts:
Applicant's Part (Open Part): Contains information that the finished product manufacturer needs to assess the quality of the API. sante.fr
Restricted Part (Closed Part): Contains confidential details of the manufacturing process, which are only accessible to the regulatory authorities. sante.fr
This system facilitates the regulatory process for both the API manufacturer and the marketing authorization holder. geneesmiddeleninformatiebank.nl
Comparability Exercises for Generic and Biosimilar Development
For generic and biosimilar versions of this compound, demonstrating comparability to the reference medicinal product (RMP) is a critical regulatory requirement. nih.govgabionline.net This involves extensive analytical and, in some cases, clinical studies.
Quality Bridge Studies and Comparability with Reference Medicinal Products
Quality bridge studies are essential to establish the link between the proposed generic or biosimilar product and the RMP. europa.eu These studies involve a head-to-head comparison of the physicochemical and biological properties of the two products. nih.gov
The goal is to demonstrate a high degree of similarity in critical quality attributes (CQAs), which are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. nih.gov For this compound, this includes comparing aspects like purity, potency, and structure. patsnap.com
Regulatory agencies like the European Medicines Agency (EMA) may accept a "three-way" analytical bridging study that compares the proposed product with both the EU- and US-approved reference products if a manufacturer intends to market their product in both regions. europa.eu
Demonstration of Structural and Biological Sameness
A cornerstone of the comparability exercise is the demonstration of structural and biological "sameness" between the generic/biosimilar and the reference product. nih.govnih.gov This requires a comprehensive analytical toolkit.
Structural Sameness: A wide array of state-of-the-art orthogonal methods are employed to compare the primary, secondary, and higher-order structures of the peptide. nih.govresearchgate.net These techniques can include:
| Analytical Technique | Purpose |
| Mass Spectrometry (MS) | To confirm the amino acid sequence and identify any modifications. gabionline.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To assess the three-dimensional structure in solution. nih.govresearchgate.net |
| Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) Spectroscopy | To compare the secondary structure (alpha-helix, beta-sheet content). nih.govresearchgate.net |
| Chromatographic Methods (e.g., RP-HPLC, IEX-HPLC) | To analyze purity and impurity profiles. gabionline.net |
Biological Sameness: The biological activity of the generic/biosimilar this compound must be shown to be equivalent to the RMP. This is typically assessed through a series of in vitro biological assays. nih.gov These assays are designed to measure the product's ability to bind to its target receptor (the parathyroid hormone 1 receptor) and elicit a biological response, such as the activation of downstream signaling pathways. researchgate.net Comparative cell-based bioassays are used to demonstrate that the synthetic and recombinant peptides have identical behaviors. nih.govresearchgate.net
The successful demonstration of structural and biological sameness provides the scientific foundation for the approval of generic and biosimilar this compound products. nih.gov
Regulatory Considerations for Manufacturing Process Changes and Validation
Any changes to the manufacturing process of this compound acetate hydrate post-approval are subject to strict regulatory oversight. geneesmiddeleninformatiebank.nl Manufacturers must validate their manufacturing process according to relevant European and international (ICH) guidelines. geneesmiddeleninformatiebank.nl
The manufacturing process for this compound injection typically involves bulk manufacture, sterile filtration, and aseptic filling into cartridges. geneesmiddeleninformatiebank.nl Any modifications to this process, such as a change in the manufacturing site, scale-up of the process, or alteration of a starting material, require thorough evaluation to ensure that the change does not adversely impact the quality, safety, or efficacy of the final product. europa.eu
Regulatory authorities require a comprehensive data package to support any manufacturing process change. This may include:
A detailed description of the change.
The rationale for the change.
A risk assessment of the potential impact of the change on the product's CQAs.
Comparative analytical data from pre- and post-change batches.
Updated stability data.
The level of regulatory scrutiny and the amount of data required will depend on the significance of the change.
Intellectual Property and 'Know-How' Protection in API Manufacturing
Intellectual property (IP) protection is a critical aspect of the pharmaceutical industry, and the manufacturing of complex APIs like this compound is no exception. rsc.org Companies invest significant resources in developing efficient and robust manufacturing processes, and this 'know-how' represents a valuable asset. geneesmiddeleninformatiebank.nl
There are two primary mechanisms for protecting this intellectual property: patents and trade secrets.
Patents: A patent can provide protection for a novel and inventive manufacturing process. gateleyplc.com This grants the patent holder the exclusive right to use that process for a defined period, typically 20 years. gateleyplc.com However, obtaining a patent requires public disclosure of the invention. gateleyplc.com
Trade Secrets: Alternatively, a company can choose to protect its manufacturing know-how as a trade secret. rsc.orggateleyplc.com A trade secret is confidential information that has commercial value because it is secret. jacksonlewis.com This can include specific process parameters, purification techniques, or analytical methods. rsc.org The advantage of a trade secret is that there is no time limit on the protection, as long as the information remains confidential. bakermckenzie.com However, if the secret is independently discovered or reverse-engineered, there is no protection. gateleyplc.com
Many pharmaceutical companies employ a hybrid strategy, patenting certain aspects of their manufacturing process while keeping other critical elements as trade secrets. gateleyplc.com This multi-layered approach to IP protection can add significant value to a company's portfolio. gateleyplc.com The use of ASMFs and DMFs is a key regulatory tool that aligns with the strategy of protecting trade secrets, as it allows companies to share confidential manufacturing details with regulatory agencies without disclosing them to competitors. geneesmiddeleninformatiebank.nl
Risk Management Plans in Pharmaceutical Development (e.g., nitrosamine (B1359907) assessment)
In the contemporary landscape of pharmaceutical manufacturing, a robust Risk Management Plan (RMP) is a critical component of regulatory science and is integral to ensuring patient safety. For complex molecules like this compound acetate hydrate, these plans encompass a comprehensive evaluation of potential risks throughout the product lifecycle, from development and manufacturing to post-market surveillance. A significant focus of modern risk management is the assessment and control of genotoxic impurities, with N-nitrosamines being a prominent concern for global regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The imperative for nitrosamine risk assessment was underscored when these probable human carcinogens were unexpectedly detected in several widely used medications, leading to product recalls. sante.frtga.gov.au This prompted regulatory agencies to mandate that all marketing authorization holders for human medicines, including biologics and synthetic peptides, conduct a thorough risk evaluation for the presence of nitrosamine impurities. geneesmiddeleninformatiebank.nleuropa.eu
For this compound acetate hydrate, a synthetic polypeptide, the risk management process involves a meticulous evaluation of the manufacturing process of both the active pharmaceutical ingredient (API) and the finished drug product. qbdgroup.comwho.int This assessment is designed to identify any potential for nitrosamine formation and to implement strategies to mitigate this risk.
Nitrosamine Risk Assessment for this compound Acetate Hydrate
The potential for nitrosamine formation in a pharmaceutical product hinges on the simultaneous presence of a nitrosating agent (such as nitrites, nitric oxide, or dinitrogen trioxide) and a vulnerable secondary or tertiary amine under specific process conditions, often acidic pH. tga.gov.auefpia.eu The risk assessment for this compound acetate hydrate, therefore, scrutinizes every aspect of its production.
The risk assessment framework for a synthetic peptide like this compound typically involves the following considerations:
Raw Materials and Reagents: Scrutiny of all raw materials, starting materials, solvents, and reagents used in the solid-phase peptide synthesis (SPPS) of this compound for the presence of nitrites or other nitrosating agents. qbdgroup.comefpia.eu This includes materials that might not be intentionally added but could carry nitrite (B80452) impurities, such as certain salts or excipients. efpia.eu
Degradation and Storage: Evaluation of the potential for nitrosamine formation during the storage of the drug substance and the finished product over its shelf life. who.int
Container Closure System: Assessment of primary packaging components, such as vial stoppers, for the potential to leach nitrosamines or nitrosating agents into the drug product. sante.fr
A Failure Modes and Effects Analysis (FMEA) is often employed as a systematic approach to conduct this complex, multi-parameter risk analysis. outsourcedpharma.com This method helps in identifying potential failure modes related to nitrosamine contamination and prioritizing them for mitigation. outsourcedpharma.com
The table below summarizes the key potential risk factors and corresponding mitigation strategies relevant to the manufacturing of this compound acetate hydrate.
| Potential Risk Factor | Description | Mitigation Strategy | Regulatory Expectation |
| Nitrite Impurities in Raw Materials | Raw materials, including amino acid derivatives, solvents, and reagents used in peptide synthesis, may contain trace levels of nitrites (NO2-). efpia.eu | Sourcing high-purity, low-nitrite raw materials from qualified vendors. Implementation of specifications and testing for nitrite levels in critical materials. outsourcedpharma.com | Manufacturers must assess their raw materials and justify the control strategy. tga.gov.au |
| Presence of Secondary/Tertiary Amines | The peptide structure itself or residual reagents and solvents (e.g., dimethylformamide) can contain secondary or tertiary amine functional groups susceptible to nitrosation. | Use of alternative, less-reactive solvents and reagents where feasible. Demonstrating clearance of any vulnerable amines through purification steps. | A thorough evaluation of all amines present in the process is required. qbdgroup.com |
| Process Conditions Favoring Nitrosation | Acidic conditions, which can be present during certain steps of peptide synthesis or purification, can facilitate the reaction between amines and nitrosating agents. efpia.eu | Optimization of process parameters (e.g., pH, temperature, reaction time) to minimize the potential for nitrosamine formation. outsourcedpharma.com | The risk assessment must consider the specific conditions of the manufacturing process. efpia.eu |
| Contamination from Water | Potable water used in cleaning or early manufacturing steps may contain low levels of chloramine (B81541) or nitrites, which are potential nitrosating agents. who.int | Use of highly purified water (e.g., Water for Injection) for final manufacturing and formulation steps. Validation of water purification systems. complexgenerics.org | The source, quality, and purification of water must be considered in the risk assessment. who.int |
| Leachables from Packaging | Primary packaging components, like elastomeric stoppers, could potentially leach nitrosamines into the final drug product during storage. sante.fr | Conducting extractable and leachable studies on the container closure system to identify and quantify any potential nitrosamine impurities. europa.eu | A risk assessment for extractables and leachables is required. europa.eu |
Based on the available regulatory documentation, the risk of nitrosamine impurities in the final this compound acetate hydrate drug product is considered to be effectively managed and controlled to negligible levels by manufacturers, ensuring the product's quality and safety profile. geneesmiddeleninformatiebank.nleuropa.eu This is achieved through a combination of careful raw material selection, process control and optimization, and robust purification methods inherent to peptide manufacturing.
Emerging Research Areas and Future Directions for Teriparatide Acetate Hydrate
Investigation of Administration Frequency on Histological Bone Formation Patterns in Preclinical Models
The anabolic effect of teriparatide is critically dependent on the frequency of its administration, a concept that has been explored in various preclinical models to optimize its bone-building capacity. Research indicates that different intermittent dosing schedules can induce distinct histological patterns of bone formation, influencing both the quantity and quality of newly formed bone. nih.govoup.com
A study in young adult male mice investigated several administration frequencies, revealing that high-frequency administration (e.g., four doses per day) increased the number of metaphyseal trabeculae. nih.gov However, these trabeculae were notably thin and associated with signs of accelerated bone remodeling, including a thick layer of preosteoblastic cells and numerous osteoclasts. nih.gov In contrast, lower-frequency administration, such as a single daily dose, also increased trabecular number but resulted in the formation of thicker trabeculae. nih.gov The histological evidence suggested this was achieved through a combination of bone remodeling and minimodeling-based bone formation, characterized by mature osteoblasts on surfaces indicative of arrest lines. nih.gov
This suggests that while high-frequency schedules can rapidly increase bone mass, lower-frequency regimens may build bone of a different quality through distinct cellular mechanisms. nih.gov Similarly, comparisons between daily and once-weekly injections have shown that daily administration markedly increases both bone formation and resorption markers, whereas weekly injections tend to increase bone formation more moderately while attenuating or maintaining bone resorption levels. oup.com Further research in rabbit models showed that daily this compound dosing increased cortical porosity, an effect not observed with weekly administration. researchgate.net
| Administration Frequency | Animal Model | Key Histological Findings | Inferred Mechanism | Source |
|---|---|---|---|---|
| High-Frequency (4x/day) | Mouse | Increased number of thin trabeculae; presence of preosteoblastic cells and osteoclasts. | Accelerated Bone Remodeling | nih.gov |
| Low-Frequency (1x/day) | Mouse | Increased number of thick trabeculae; mature osteoblasts on arrest lines. | Bone Remodeling and Minimodeling | nih.gov |
| Daily | Rabbit | Increased cortical porosity. | Increased Intracortical Remodeling | researchgate.net |
| Weekly | Rabbit | No significant increase in cortical porosity. | Less impact on intracortical remodeling compared to daily administration. | researchgate.net |
Exploration of this compound Applications in Specific Bone Regeneration Contexts (e.g., alveolar bone regeneration, fracture healing in preclinical settings)
The potent osteoanabolic properties of this compound have prompted significant research into its application for enhancing bone regeneration in specific and challenging clinical scenarios, with robust preclinical evidence supporting its use in craniomaxillofacial defects and fracture healing.
Alveolar and Craniomaxillofacial Bone Regeneration
A systematic review of 24 preclinical studies confirmed that this compound consistently enhances osteogenesis, angiogenesis, mineralization, and the integration of bone grafts in various craniofacial models, including mandibular and calvarial defects, as well as extraction sockets. medicaldialogues.inmdpi.comnih.gov The regenerative effects of this compound are often amplified when used in conjunction with various biomaterials. mdpi.comresearchgate.net These synergistic combinations have been shown to increase mineralization and bone formation. mdpi.com Other systematic reviews have specifically highlighted the potential for this compound to enhance alveolar bone formation in the context of chronic periodontitis and to improve the osseointegration of dental implants. nih.gov
| Biomaterial Category | Specific Examples | Source |
|---|---|---|
| Synthetic Matrices | Polyethylene (B3416737) glycol (PEG), Hydroxyapatite/tricalcium phosphate (B84403) (HA/TCP), Biphasic calcium phosphate (BCP), Bioactive glass | medicaldialogues.inmdpi.comnih.gov |
| Collagen-Based | Octacalcium phosphate collagen (OCP/Col) | medicaldialogues.inmdpi.comnih.gov |
| Grafts | Autografts, Allografts, Xenografts (Bio-Oss) | medicaldialogues.inmdpi.comnih.gov |
| Other Agents | Enamel matrix derivatives, Strontium ranelate | medicaldialogues.inmdpi.comnih.gov |
Fracture Healing
Advanced Research on this compound's Impact on Bone Strength and Microarchitecture Beyond Bone Mineral Density Measurements
While increases in Bone Mineral Density (BMD) are a known outcome of this compound treatment, advanced research has focused on elucidating its effects on the underlying bone microarchitecture and intrinsic bone strength, which are critical determinants of fracture resistance. bohrium.com
Studies using transiliac bone biopsies from postmenopausal women have established a significant correlation between the gains in areal BMD and improvements in both 2D and 3D trabecular microarchitecture. bohrium.com For example, changes in lumbar spine BMD at 12 months were positively correlated with increases in 3D bone volume and trabecular thickness, and negatively correlated with trabecular separation and the structural model index, indicating a shift towards a more robust, plate-like structure. bohrium.com This suggests that improvements in the quality of the trabecular network are a key mechanism by which this compound enhances bone strength. bohrium.com
| Microarchitectural Parameter (at 22 months) | Correlation (r) with LS BMD Change (at 12 months) | p-value | Source |
|---|---|---|---|
| 3D Bone Volume | 0.48 | 0.006 | bohrium.com |
| 3D Trabecular Thickness | 0.44 | 0.01 | bohrium.com |
| 3D Trabecular Separation | -0.37 | 0.04 | bohrium.com |
| 3D Structural Model Index | -0.54 | 0.001 | bohrium.com |
| 3D Connectivity Density | 0.41 | 0.02 | bohrium.com |
Furthermore, studies employing quantitative computed tomography (QCT) and finite element analysis (FEA) have provided direct estimations of bone strength. nih.govescholarship.org In one study, 18 months of this compound treatment resulted in a 10.05% increase in total volumetric BMD at the spine, which corresponded to a 17.43% increase in estimated spine strength. nih.govescholarship.org Similarly, total volumetric BMD at the hip increased by 2.22%, with an associated 2.54% increase in estimated hip strength. nih.gov These findings confirm that this compound's benefits extend beyond mass to enhance the mechanical competence of bone. nih.govescholarship.org
Continuous Development of Novel Analytical Approaches for Characterization and Quantification
The accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies and clinical monitoring. Historically, this has been accomplished using ligand-binding assays (LBAs), such as radioimmunoassays. nih.gov However, in recent years, there has been a significant shift towards the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its superior specificity, accuracy, and precision, as LBAs can be prone to cross-reactivity issues.
The development of highly sensitive LC-MS/MS methods has been a key area of research, enabling the detection of this compound at the low pg/mL concentrations observed clinically. Innovations in sample preparation, such as solid-phase extraction (SPE), have been combined with advanced chromatography on sub-2µm particle columns to achieve high selectivity and reduce interferences from endogenous peptides. nih.gov
Recent advancements have further pushed the limits of detection. The use of microflow LC-MS systems, such as the ionKey/MS System, has improved sensitivity by integrating the UPLC separation device directly with the mass spectrometer source. This approach has successfully achieved a lower limit of detection (LOD) of 10 pg/mL from just 200 μL of human plasma. Other methods utilizing enhanced front-end instrument technology have reported reaching an LOD of 5 pg/mL and a lower limit of quantitation (LLOQ) of 10 pg/mL. sciex.comsciex.com
| Methodology | Lower Limit of Quantitation (LLOQ) | Lower Limit of Detection (LOD) | Key Advantage | Source |
|---|---|---|---|---|
| SPE-LC/MS/MS | 30 pg/mL | 15 pg/mL | Improved specificity and accuracy over LBAs. | nih.gov |
| ionKey/MS System (microflow LC-MS) | 10 pg/mL | 10 pg/mL | Higher sensitivity with reduced sample injection volume. | |
| LC-MS/MS with SCIEX 7500 System | 10 pg/mL | 5 pg/mL | Enhanced ion generation and transmission for high sensitivity. | sciex.comsciex.com |
Further Innovation in Advanced Drug Delivery Technologies
A significant focus of ongoing research is the development of advanced drug delivery systems for this compound to overcome the limitations of daily subcutaneous injections, thereby improving patient convenience and compliance. nih.gov
One major area of innovation involves non-invasive delivery routes. begellhouse.com Significant progress has been made in oral delivery with the development of a "robotic pill." pharmaphorum.comagetechworld.co.uk This swallowable capsule is designed to pass through the stomach and, upon reaching the intestine, releases a self-inflating balloon with microneedles that painlessly inject this compound into the intestinal wall. pharmaphorum.com A first-in-human study of this device (RT-102) demonstrated that the bioavailability of the drug was comparable to or even higher than that of a standard subcutaneous injection. pharmaphorum.comagetechworld.co.uk Other non-invasive approaches under investigation include nasal spray formulations, which utilize absorption enhancers to facilitate drug passage across the nasal mucosa. biospace.com
Another avenue of research is the creation of long-acting and targeted delivery systems. nih.gov This includes the use of biomimetic nanoparticles, where poly(lactic-co-glycolic acid) (PLGA) nanoparticles containing this compound are coated with cell membranes. technologynetworks.com This "disguise" allows the nanoparticles to inherit properties of the donor cells, such as immune evasion and homing to specific tissues like bone. technologynetworks.com Other strategies involve modifying the this compound molecule itself, for instance, through mPEGylation, to create a sustained-release formulation that would require less frequent administration. patsnap.com
Q & A
Q. What experimental designs are recommended for establishing bioequivalence between teriparatide acetate hydrate formulations?
A two-period, two-sequence crossover study under fasted conditions in healthy subjects (aged 18–65) is standard for bioequivalence assessment. Each subject receives a single 20 µg subcutaneous dose of the test and reference formulations, with pharmacokinetic parameters (e.g., AUC, Cmax) compared to demonstrate equivalence . This design minimizes inter-subject variability and ensures robust statistical power.
Q. How is the purity and composition of this compound acetate hydrate validated in pharmaceutical research?
High-performance liquid chromatography (HPLC) with UV detection is used to quantify this compound content. Calculations correct for water, acetate, and chloride content, with acceptance criteria set at 95.0%–105.0% on an anhydrous, acetic acid-free basis. Batch consistency is ensured through strict controls on starting materials and enantiomeric purity .
Q. What clinical evidence supports the efficacy of this compound acetate hydrate in reducing fracture risk?
A pivotal randomized trial (N=1,637 postmenopausal women with osteoporosis) showed 20 µg/day reduced vertebral fracture risk by 65% (RR=0.35) and nonvertebral fractures by 53% (RR=0.47) over 21 months. Bone mineral density (BMD) increased by 9% (lumbar spine) and 3% (femoral neck) compared to placebo .
Q. What are the pharmacokinetic considerations for subcutaneous administration of this compound acetate hydrate?
Subcutaneous injection in the abdominal wall ensures consistent absorption. Bioequivalence studies confirm a tmax of ~1 hour and elimination half-life of ~1 hour, with no accumulation observed after daily dosing .
Advanced Research Questions
Q. How should researchers address contradictions in dose-response relationships for this compound acetate hydrate?
While the 40 µg dose increased BMD more than 20 µg (13% vs. 9% in lumbar spine), fracture risk reduction was similar. Advanced studies should explore mechanistic differences, such as osteoblast saturation effects or trabecular vs. cortical bone responses, using micro-CT and histomorphometry .
Q. What methodologies improve batch-to-batch consistency in research-grade this compound acetate hydrate?
Request additional quality controls (e.g., peptide content, TFA removal <1%) for sensitive assays. For cell-based studies, HPLC-MS analysis ensures solubility and impurity profiles remain within acceptable thresholds, minimizing variability in bioactivity .
Q. How can long-term safety concerns, such as osteosarcoma risk, be evaluated in preclinical models?
Use transgenic rodent models with human PTH receptors to assess carcinogenic potential. Combine histopathology with biomarkers like alkaline phosphatase and osteocalcin to monitor bone turnover anomalies over extended dosing periods .
Q. What novel delivery systems are being explored to enhance this compound acetate hydrate’s therapeutic profile?
Research focuses on extended-release microneedle patches and biodegradable polymer carriers to reduce dosing frequency. Pharmacokinetic modeling is critical to optimize release kinetics while maintaining pulsatile PTH secretion, which is essential for anabolic effects .
Q. How do variations in acetate counterion content impact biological activity?
Conduct comparative studies using acetate-free analogs (e.g., hydrochloride salts) in in vitro osteoblast differentiation assays. Monitor changes in cAMP signaling and mineralized nodule formation to quantify acetate’s role in stability and receptor binding .
Q. What strategies resolve discrepancies in non-clinical vs. clinical toxicity data for this compound acetate hydrate?
Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate rodent toxicokinetic data to humans. Validate findings with human primary osteoblast cultures to identify species-specific metabolic pathways .
Methodological Notes
- Data Analysis : Use mixed-effects models for crossover studies to account for period and sequence effects .
- Contradictory Findings : Apply sensitivity analyses to differentiate statistical noise from true biological variability (e.g., BMD vs. fracture risk outcomes) .
- Quality Control : Adhere to Ph.Eur./USP monographs for purity testing and include stability studies under ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
